2-Chloro-6-isopropoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNSRRLAJSKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89481-98-1 | |
| Record name | 2-Chloro-6-isopropoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-isopropoxypyridine: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 2-Chloro-6-isopropoxypyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on providing practical insights and methodologies.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute significantly to the pharmacokinetic profiles of drug candidates.[1] Halogenated and alkoxy-substituted pyridines, such as this compound, are particularly valuable as versatile intermediates. The strategic placement of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution, while the isopropoxy group at the 6-position modulates the electronic and steric properties of the molecule, influencing its reactivity and biological activity.[2][3]
Chemical Structure and Identification
A clear understanding of the molecular architecture is fundamental to exploiting the chemistry of this compound.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| CAS Number | 943903-87-7 |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various experimental setups. While specific experimental data for this compound is not widely published, the following properties can be predicted based on analogous structures like 2-chloro-6-methoxypyridine.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale and Experimental Insight |
| Appearance | Colorless to light yellow liquid | The pyridine core itself is colorless, but impurities from synthesis can impart a yellowish hue. This is common for many nitrogen-containing heterocyclic compounds. |
| Boiling Point | ~190-210 °C | The presence of the chloro and isopropoxy groups increases the molecular weight and polarity compared to pyridine, leading to a higher boiling point. This property is critical for purification by distillation. |
| Density | ~1.1 g/cm³ | Halogenated organic compounds are typically denser than water. This property is useful for phase separations during aqueous workups. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Slightly soluble in water. | The alkyl and aromatic portions of the molecule confer solubility in organic media, while the polar nitrogen atom allows for slight aqueous solubility. This differential solubility is exploited in extraction procedures. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropoxy group and the three aromatic protons on the pyridine ring.
-
A doublet at approximately 1.3-1.4 ppm (6H) corresponding to the two methyl groups of the isopropoxy moiety.
-
A septet at approximately 5.2-5.4 ppm (1H) for the methine proton of the isopropoxy group.
-
The aromatic region should display three signals corresponding to the protons at the C3, C4, and C5 positions. Based on data for 2-chloropyridine, these would appear between 7.0 and 8.0 ppm.[4] The C4 proton will likely be a triplet, while the C3 and C5 protons will be doublets.
-
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals.
-
Two signals for the isopropoxy group: one for the methyl carbons (~22 ppm) and one for the methine carbon (~70 ppm).
-
Four signals for the pyridine ring carbons. The carbon atoms attached to the chlorine (C2) and oxygen (C6) will be the most downfield shifted, likely appearing above 150 ppm. The other two carbons (C3, C4, C5) will resonate in the typical aromatic region of 110-140 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.[5][6]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 2980-2850 | C-H stretch (aliphatic) | Confirms the presence of the isopropoxy group. |
| 1600-1450 | C=C and C=N stretch (aromatic) | Characteristic of the pyridine ring. |
| 1300-1000 | C-O stretch (ether) | Indicates the presence of the isopropoxy group. |
| 800-600 | C-Cl stretch | Confirms the presence of the chloro substituent. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) at m/z 171. A characteristic isotopic pattern (M+2 peak) with an intensity of about one-third of the molecular ion peak will be observed due to the presence of the chlorine-37 isotope, confirming the presence of a single chlorine atom.[7][8]
Experimental Protocol for Spectroscopic Data Acquisition
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
IR: For a liquid sample, a thin film can be prepared between two salt plates (NaCl or KBr).
-
MS: Prepare a dilute solution in a volatile solvent like methanol or acetonitrile for analysis by techniques such as GC-MS or ESI-MS.
-
-
Data Acquisition: Acquire the spectra using standard parameters on the respective instruments.
-
Data Analysis: Process the raw data to identify chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios to confirm the structure.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.
Caption: General workflow for the synthesis of this compound.
Rationale of the Synthetic Approach
The pyridine ring is electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho and para to the nitrogen atom. The presence of a good leaving group, such as a chlorine atom, at the 2-position makes it highly susceptible to displacement by a nucleophile.[9] Sodium isopropoxide, a strong nucleophile, readily attacks the C2 position of 2,6-dichloropyridine, displacing one of the chloride ions to form the desired product. The reaction is typically carried out in an excess of isopropanol which can also serve as the solvent.
Detailed Experimental Protocol
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry isopropanol. Carefully add sodium metal in small portions to the isopropanol to generate sodium isopropoxide in situ. The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add 2,6-dichloropyridine to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Remove the isopropanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reactivity and Key Reactions
The reactivity of this compound is dominated by the chloro substituent at the 2-position.
Nucleophilic Aromatic Substitution
The primary reaction of this compound is the further nucleophilic substitution of the remaining chlorine atom. A wide range of nucleophiles, such as amines, thiols, and other alkoxides, can be used to displace the chloride, providing access to a diverse array of 2,6-disubstituted pyridine derivatives.[10][11] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Representative nucleophilic substitution reaction.
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. The 2-alkoxypyridine moiety is found in a number of compounds being investigated for various therapeutic areas. The ability to easily introduce a variety of substituents at the 2-position via nucleophilic substitution makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.[12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 5. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 2-chloro- [webbook.nist.gov]
- 8. Pyridine, 2-chloro-6-methyl- [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-isopropoxypyridine (CAS: 89481-98-1) for Advanced Drug Discovery
This guide provides an in-depth technical overview of 2-Chloro-6-isopropoxypyridine, a versatile heterocyclic building block crucial for modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this compound, grounding all information in established scientific principles and field-proven insights.
Introduction: The Strategic Value of Substituted Pyridines in Drug Design
The pyridine scaffold is a cornerstone of pharmaceutical development, present in a multitude of top-selling drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This compound emerges as a particularly valuable intermediate, offering a synthetically tractable platform for the elaboration of complex molecular architectures. The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the isopropoxy group at the 6-position modulates the electronic character of the ring and can influence metabolic stability and solubility.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 89481-98-1 | [2] |
| Molecular Formula | C₈H₁₀ClNO | [2] |
| Molecular Weight | 171.62 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | ~185-186 °C (literature for 2-chloro-6-methoxypyridine) | |
| Density | ~1.2 g/mL (literature for 2-chloro-6-methoxypyridine) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, toluene) | [2] |
| Refractive Index | n20/D ~1.528 (literature for 2-chloro-6-methoxypyridine) |
Spectroscopic Characterization (Predicted and Analog-Based):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three distinct aromatic signals and the characteristic signals for the isopropoxy group. Based on analogs like 2-chloro-6-methoxypyridine[3] and 2-chloro-6-methylpyridine[4], the aromatic protons would likely appear as a triplet around δ 7.5-7.7 ppm (H4) and two doublets for H3 and H5. The isopropoxy group would present as a septet for the CH proton and a doublet for the two methyl groups.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR would display signals for the five distinct carbon environments in the pyridine ring and two signals for the isopropoxy group. The carbon attached to the chlorine (C2) would be significantly downfield. Based on data for 2-chloropyridine[5] and 2-chloropropane[6], one can predict the approximate chemical shifts.
-
Mass Spectrometry (EI): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 with an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Fragmentation would likely involve the loss of the isopropoxy group or the chlorine atom.
Synthesis of this compound: A Protocol Grounded in SNAr Chemistry
The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of the readily available 2,6-dichloropyridine. The rationale behind this approach lies in the activation of the pyridine ring towards nucleophilic attack by the two electron-withdrawing chlorine atoms.[7]
Foundational Precursor Synthesis: 2,6-Dichloropyridine
2,6-Dichloropyridine is typically synthesized via the high-temperature chlorination of pyridine, where 2-chloropyridine is an intermediate.[8] Various patented methods exist, often employing a continuous gas-phase reaction or a liquid-phase chlorination at elevated temperatures.[9][10]
Caption: Synthesis of 2,6-Dichloropyridine.
Step-by-Step Protocol for this compound Synthesis
This protocol is based on the principles of nucleophilic aromatic substitution on dichloropyridines with alkoxides.[11][12]
Materials:
-
2,6-Dichloropyridine
-
Sodium Isopropoxide (can be generated in situ from sodium hydride and isopropanol)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Isopropanol
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Suspend the sodium hydride in anhydrous THF.
-
Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add isopropanol (1.1 equivalents) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium isopropoxide in situ.
-
SNAr Reaction: Dissolve 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium isopropoxide solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the Synthesis of this compound.
Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by the reactivity of the C2-chloro substituent. This position is susceptible to a variety of transformations, making it a versatile intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The remaining chlorine atom can be displaced by a range of nucleophiles, including amines, thiols, and other alkoxides.[13] This reaction is fundamental to building molecular complexity. The introduction of an electron-donating isopropoxy group at the 6-position slightly deactivates the ring towards further SNAr compared to the starting 2,6-dichloropyridine, often requiring more forcing conditions for the second substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[14][15] this compound is a suitable substrate for several of these transformations:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.[16] This is a widely used method in the synthesis of biaryl compounds, which are common motifs in drug molecules.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, providing access to a wide range of substituted 2-aminopyridines.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 2-alkynylpyridine derivatives.
Caption: Reactivity of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific blockbuster drugs containing the this compound moiety are not publicly disclosed, the strategic importance of this scaffold is evident from the patent literature and the known applications of related compounds. Derivatives of 2-chloropyridine are used in the synthesis of antihistamines and antiarrhythmics.[17] Furthermore, novel 2-chloro-pyridine derivatives have been investigated as potential antitumor agents.[2]
The isopropoxy group, in particular, can offer several advantages in drug design:
-
Metabolic Stability: The branched nature of the isopropyl group can sterically hinder enzymatic degradation (e.g., by cytochrome P450 enzymes) compared to a linear methoxy or ethoxy group.
-
Solubility: The isopropoxy group can improve the solubility of the molecule in organic media and, depending on the overall structure, in aqueous environments.
-
Lipophilicity: It contributes to the overall lipophilicity of the molecule, which is a critical parameter for membrane permeability and target engagement.
A notable example from the patent literature highlights the use of a substituted pyridine scaffold, which could be derived from intermediates like this compound, in the development of kinase inhibitors for treating proliferative diseases.[18]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly at the C2-chloro position, allows for a wide range of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The isopropoxy group provides a means to modulate the physicochemical properties of the final compounds, making this intermediate a valuable tool in the arsenal of medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and strategic application is key to leveraging its full potential in the discovery of novel therapeutics.
References
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 3. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]
- 4. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 5. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 6. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 16. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 18. medchemica.com [medchemica.com]
An In-depth Technical Guide to 2-Chloro-6-isopropoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-isopropoxypyridine, a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this guide establishes its fundamental molecular properties through theoretical calculation. Furthermore, it presents a detailed exploration of its predicted physicochemical characteristics, potential synthetic routes, and applications by drawing parallels with closely related structural analogues, for which empirical data is available. The ensuing discussion is grounded in established chemical principles and supported by authoritative references to provide a reliable resource for researchers and drug development professionals.
Molecular Identity and Core Properties
This compound is a halogenated alkoxy-substituted pyridine. The presence of the chloro, isopropoxy, and pyridine functional groups imparts a unique combination of electronic and steric properties that make it a versatile building block in chemical synthesis.
Chemical Formula and Molecular Weight
The chemical structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 2-position and an isopropoxy group (-O-CH(CH₃)₂) at the 6-position. Based on this structure, the following molecular formula and weight can be determined:
-
Chemical Formula: C₈H₁₀ClNO
-
Molecular Weight: 171.62 g/mol
Structural Representation
Caption: Chemical structure of this compound.
Physicochemical Properties: A Comparative Analysis
| Property | 2-Chloro-6-methoxypyridine (Analogue) | Predicted for this compound |
| Molecular Formula | C₆H₆ClNO | C₈H₁₀ClNO |
| Molecular Weight | 143.57 g/mol | 171.62 g/mol |
| Appearance | Liquid | Colorless to light yellow liquid (predicted) |
| Boiling Point | 185-186 °C | Higher than 186 °C |
| Density | 1.207 g/mL at 25 °C | Likely slightly lower than 1.207 g/mL |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents (predicted) |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be approached through several established methods for the preparation of alkoxy-pyridines. A common and effective strategy involves the nucleophilic substitution of a di-halogenated pyridine.
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
A plausible and industrially scalable synthesis would involve the reaction of 2,6-dichloropyridine with sodium isopropoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The alkoxide, a strong nucleophile, attacks one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyridine ring. The high electronegativity of the nitrogen atom in the pyridine ring facilitates this substitution.
Caption: Synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
-
Preparation of Sodium Isopropoxide: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous isopropanol. The reaction is exothermic and produces hydrogen gas, which should be safely vented.
-
Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2,6-dichloropyridine dropwise at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Applications in Research and Drug Development
Substituted chloropyridines are crucial intermediates in the pharmaceutical and agrochemical industries.[1][2] The presence of a halogen provides a reactive site for further chemical modifications, such as cross-coupling reactions, while the alkoxy group can influence the molecule's solubility and pharmacokinetic properties.
Role as a Pharmaceutical Intermediate
This compound is a valuable scaffold for the synthesis of more complex molecules. The chlorine atom can be readily displaced by other nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.[3] This versatility allows for the introduction of diverse functional groups, enabling the exploration of a wide chemical space in the search for new drug candidates.
Potential in Agrochemical Synthesis
Similar to its applications in pharmaceuticals, this compound can also serve as a building block for novel herbicides, fungicides, and insecticides. The pyridine core is a common feature in many agrochemicals, and the specific substitution pattern of this compound could lead to the development of compounds with improved efficacy and selectivity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, based on its structural similarity to other chloropyridines, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound represents a promising, albeit under-characterized, chemical entity with significant potential as an intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical sectors. This guide has established its fundamental molecular properties and provided a framework for its synthesis and potential applications based on the known chemistry of its analogues. Further experimental investigation into the reactivity and biological activity of derivatives of this compound is warranted to fully explore its utility in drug discovery and development.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2-chloro-6-isopropoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document delves into the core chemical principles, offers detailed, field-proven experimental protocols, and discusses the critical parameters influencing the reaction's success. The primary focus is on the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine, which stands as the most prevalent and efficient route to this valuable compound. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this compound in their research endeavors.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in a multitude of FDA-approved drugs.[1] Within this class of compounds, this compound serves as a versatile building block, offering two distinct points for further functionalization. The chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions, while the isopropoxy group modulates the electronic properties and lipophilicity of the molecule. This unique combination of features makes this compound a valuable intermediate in the synthesis of complex molecular architectures with potential biological activity.[2][3] Its derivatives have been explored for various therapeutic applications, including their potential as antibacterial, anti-inflammatory, and anti-tumor agents.[2]
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable synthesis of this compound is achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyridine with an isopropoxide source.
Mechanistic Insights
The SNAr reaction on the pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom, which polarizes the ring and makes the carbon atoms at the 2- and 6-positions electrophilic. The two chlorine atoms further activate the ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.
First, the isopropoxide nucleophile attacks one of the chlorine-bearing carbons (C2 or C6) of 2,6-dichloropyridine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Due to the symmetry of 2,6-dichloropyridine, the initial attack can occur at either position with equal probability. The negative charge in the Meisenheimer complex is delocalized over the pyridine ring, including the electronegative nitrogen atom, which contributes to its stability.
In the second step, the aromaticity of the pyridine ring is restored by the elimination of a chloride ion, yielding the final product, this compound. The mono-substitution is generally facile and high-yielding due to the symmetrical nature of the starting material.
Diagram of the Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: General workflow for the SNAr synthesis of this compound.
Synthesis of the Starting Material: 2,6-Dichloropyridine
The primary precursor, 2,6-dichloropyridine, is typically synthesized by the direct chlorination of pyridine.[4] This reaction can be carried out in the gas phase at high temperatures or in the liquid phase with photoinitiation.[5] The reaction proceeds via 2-chloropyridine as an intermediate.[4] Purification of 2,6-dichloropyridine from the reaction mixture, which may contain unreacted pyridine and 2-chloropyridine, is often achieved by distillation.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution on dichloropyridines.[8][9]
Materials:
-
2,6-Dichloropyridine
-
Isopropanol (anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous isopropanol (excess, e.g., 10 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere. Alternatively, sodium metal (1.1 equivalents) can be cautiously added to anhydrous isopropanol. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
-
Reaction with 2,6-Dichloropyridine: To the freshly prepared sodium isopropoxide solution, add a solution of 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to a temperature between 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product as a colorless to light-yellow liquid.[2]
Key Reaction Parameters and Optimization
| Parameter | Recommended Conditions | Rationale & Causality |
| Base | Sodium hydride (NaH) or Sodium metal | Strong bases are required to deprotonate isopropanol to form the nucleophilic isopropoxide. NaH is often preferred for its ease of handling as a dispersion in mineral oil. |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents are ideal for SNAr reactions as they solvate the cation of the alkoxide without interfering with the nucleophile. Anhydrous conditions are crucial to prevent quenching of the strong base. |
| Temperature | 80-100 °C | Elevated temperatures are typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate. |
| Stoichiometry | Slight excess of sodium isopropoxide (1.1-1.2 eq.) | A slight excess of the nucleophile ensures complete consumption of the starting 2,6-dichloropyridine. |
Potential Side Reactions and Byproducts
The primary side reaction of concern is the di-substitution of 2,6-dichloropyridine to form 2,6-diisopropoxypyridine. This can be minimized by using a controlled stoichiometry of the sodium isopropoxide (close to 1 equivalent) and by carefully monitoring the reaction progress to stop it once the mono-substituted product is predominantly formed.
Another potential issue is the presence of water in the reaction, which will consume the strong base and inhibit the formation of the required nucleophile. Therefore, the use of anhydrous solvents and reagents is critical for a successful reaction.
Alternative Synthesis Pathways
While the SNAr reaction of 2,6-dichloropyridine is the most common route, alternative, though less frequently employed, methods could potentially be adapted for the synthesis of this compound. One such conceptual pathway could involve a Grignard reagent. This would entail the formation of a Grignard reagent from a suitable halogenated pyridine, followed by a reaction with an isopropyl source.[3] However, this method is often more complex and requires stringent anhydrous and oxygen-free conditions.[3]
Characterization of this compound
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:
-
1H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropoxy group and a doublet for the six methyl protons. The aromatic protons on the pyridine ring will appear as a set of doublets and a triplet in the aromatic region.
-
13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring and the isopropoxy group. The carbon attached to the chlorine will be shifted downfield.[10]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[11][12] Fragmentation patterns would likely involve the loss of the isopropoxy group or a chlorine radical.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-Cl, C-O, and aromatic C-H and C=C stretching vibrations.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. The chlorine atom can be readily displaced by other nucleophiles, such as amines or thiols, or it can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.[1] This allows for the introduction of diverse functionalities at the 6-position, enabling the exploration of structure-activity relationships in drug discovery programs. The isopropoxy group can also play a role in modulating the pharmacokinetic properties of the final compound, such as its solubility and metabolic stability.
Diagram of the Synthetic Utility of this compound
Caption: Synthetic transformations of this compound.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on the robust and efficient nucleophilic aromatic substitution of 2,6-dichloropyridine. This guide has provided a detailed examination of this key synthetic pathway, from the underlying mechanism to a practical experimental protocol. By understanding the critical parameters and potential challenges, researchers can confidently and reproducibly synthesize this important intermediate. The versatility of this compound as a building block ensures its continued relevance in the ongoing quest for novel and effective pharmaceuticals and agrochemicals.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 3. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 4. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]
- 5. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 2-Chloro-6-isopropoxypyridine: A Technical Guide
Introduction: The Importance of Spectroscopic Characterization
2-Chloro-6-isopropoxypyridine belongs to the versatile class of substituted pyridines, which are foundational scaffolds in numerous commercial drugs and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a critical step in any research and development workflow.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The interpretations are grounded in fundamental principles and comparative analysis with structurally related molecules, such as 2-chloro-6-methoxypyridine and 2-chloro-6-isopropylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The following sections outline the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropoxy group. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the isopropoxy group will influence the chemical shifts of the ring protons.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.50 - 7.65 | Triplet (t) | ~7.8 | 1H |
| H-3 | ~6.70 - 6.85 | Doublet (d) | ~7.8 | 1H |
| H-5 | ~6.60 - 6.75 | Doublet (d) | ~7.8 | 1H |
| -CH(CH₃)₂ | ~5.20 - 5.40 | Septet (sept) | ~6.2 | 1H |
| -CH(CH ₃)₂ | ~1.30 - 1.45 | Doublet (d) | ~6.2 | 6H |
Interpretation:
-
The H-4 proton , situated between two electron-withdrawing groups (the nitrogen of the pyridine ring and the chlorine atom), is expected to be the most deshielded of the aromatic protons, appearing as a triplet due to coupling with H-3 and H-5.
-
The H-3 and H-5 protons are expected to be in a more shielded environment and will appear as doublets due to coupling with H-4.
-
The methine proton of the isopropoxy group will be a septet due to coupling with the six equivalent methyl protons.
-
The six methyl protons of the isopropoxy group will appear as a doublet due to coupling with the methine proton.
Workflow for ¹H NMR Analysis:
Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample prepared for ¹H NMR can be used directly for ¹³C NMR.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Processing: Similar processing steps as for ¹H NMR are applied. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~163 - 165 |
| C-6 | ~160 - 162 |
| C-4 | ~138 - 140 |
| C-3 | ~110 - 112 |
| C-5 | ~105 - 107 |
| -C H(CH₃)₂ | ~68 - 70 |
| -CH(C H₃)₂ | ~21 - 23 |
Interpretation:
-
The C-2 and C-6 carbons , being directly attached to the electronegative chlorine and oxygen atoms, respectively, are expected to be the most deshielded.
-
The C-4 carbon will also be downfield due to the influence of the ring nitrogen.
-
The C-3 and C-5 carbons will be the most shielded of the aromatic carbons.
-
The carbons of the isopropoxy group will appear in the aliphatic region of the spectrum. The quaternary carbon attached to oxygen will be more deshielded than the methyl carbons.[1]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol for Mass Spectrometry:
A common technique is electrospray ionization (ESI) mass spectrometry.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Ionization: The sample is ionized by applying a high voltage to a capillary, creating a fine spray of charged droplets.
-
Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are measured.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:
-
[M]⁺ corresponding to the molecule with ³⁵Cl.
-
[M+2]⁺ corresponding to the molecule with ³⁷Cl, with an intensity of approximately one-third of the [M]⁺ peak.
-
For C₈H₁₀ClNO, the predicted m/z values would be approximately 171.05 for the ³⁵Cl isotopologue and 173.05 for the ³⁷Cl isotopologue.
-
-
Major Fragmentation Pathways:
-
Loss of the isopropyl group: [M - C₃H₇]⁺
-
Loss of a methyl group from the isopropyl moiety: [M - CH₃]⁺
-
Cleavage of the C-Cl bond: [M - Cl]⁺
-
Fragmentation Analysis Workflow:
Caption: Predicted major fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy:
Attenuated Total Reflectance (ATR) is a common and convenient method.
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Acquisition: The IR spectrum is recorded by passing an IR beam through the ATR crystal, which is in contact with the sample.
-
Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2940 | C-H stretch | Aliphatic C-H (sp³) |
| ~1600-1580 | C=C stretch | Pyridine ring |
| ~1500-1400 | C=C stretch | Pyridine ring |
| ~1250-1200 | C-O stretch | Aryl-alkyl ether |
| ~1100-1000 | C-O stretch | Ether |
| ~800-750 | C-Cl stretch | Aryl chloride |
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the pyridine ring and the isopropoxy group.
-
The characteristic C=C stretching vibrations are indicative of the pyridine ring.
-
The strong C-O stretching bands confirm the ether linkage.
-
The C-Cl stretching vibration provides evidence for the chloro substituent.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for structural confirmation.
References
A Technical Guide to the Solubility of 2-Chloro-6-isopropoxypyridine in Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
2-Chloro-6-isopropoxypyridine is a substituted pyridine derivative of increasing importance in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. This technical guide addresses the current landscape of publicly available solubility data for this compound. Recognizing the limited quantitative data, this document provides a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. Critically, it offers detailed, field-proven experimental protocols that empower researchers to precisely determine solubility in their own laboratory settings. By synthesizing theoretical principles with practical, step-by-step methodologies, this guide serves as an essential resource for scientists and drug development professionals working with this compound.
Introduction: The Chemical Profile of this compound
This compound (CAS No. 120145-22-4) is an organic compound with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol .[1][2] It presents as a colorless to light yellow liquid under standard conditions.[1] The molecule's structure, featuring a pyridine ring substituted with a chloro group and an isopropoxy group, gives it unique chemical properties that are leveraged in organic synthesis. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the isopropoxy group influences the electronic density and steric environment of the pyridine ring.[1]
Given its utility, understanding its behavior in various solvents is a critical first step in experimental design, process optimization, and ensuring reaction homogeneity.
Theoretical Principles of Solubility
The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent. The foundational principle is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4]
-
Polar Solvents: These solvents possess large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further classified as:
-
Protic Polar Solvents (e.g., water, ethanol, methanol): Capable of hydrogen bonding.
-
Aprotic Polar Solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide - DMSO): Lack O-H or N-H bonds and cannot donate hydrogen bonds.[5]
-
-
Non-Polar Solvents: These solvents have small or no dipole moments (e.g., hexane, toluene, carbon tetrachloride).[6][7]
Molecular Polarity Analysis of this compound: The structure of this compound contains both polar and non-polar features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring creates a dipole moment, making the ring system polar.
-
Chloro Group: The electronegative chlorine atom further enhances the polarity of the molecule through electron withdrawal.
-
Isopropoxy Group: This group has a polar C-O bond but also contains non-polar alkyl components. It adds steric bulk and some non-polar character.
Overall, this compound can be classified as a moderately polar molecule . This structural analysis allows us to predict its general solubility behavior. It is expected to be readily soluble in moderately polar solvents, have some solubility in both polar and non-polar solvents, and be only slightly soluble in highly polar protic solvents like water.[1]
Caption: Predicted solubility based on polarity.
Qualitative and Estimated Solubility Profile
While precise quantitative data is scarce in public literature, general information indicates that this compound is soluble in common organic solvents such as ethanol and diethyl ether.[1] Based on its moderate polarity, a more detailed qualitative profile can be inferred:
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Acetone, THF, Ethyl Acetate | High | Similar moderate polarity and dipole-dipole interactions are favorable. |
| Protic Polar | Ethanol, Isopropanol | High to Moderate | Can accept hydrogen bonds; alkyl groups interact favorably. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Favorable dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Moderate | π-stacking interactions with the pyridine ring are possible. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Mismatch in polarity leads to weak solute-solvent interactions. |
| Highly Polar Protic | Water | Slightly Soluble | Limited hydrogen bonding capability and significant non-polar regions.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable data, an experimental approach is necessary. The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility.[8][9]
Isothermal Saturation (Shake-Flask) Method
This method measures the equilibrium solubility, which is the concentration of a compound in a saturated solution in the presence of excess solid at a specific temperature.[9][10]
Objective: To prepare a saturated solution of this compound in a chosen solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker with temperature control or a thermostatted water bath
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[9][11] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.
-
Phase Separation: Once equilibrium is achieved, let the vial stand in the thermostat to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Analysis: Accurately determine the concentration of the solute in the filtered solution using one of the analytical methods described below.
Analytical Quantification Methods
This technique is rapid and effective for compounds with a chromophore, such as the pyridine ring in the target molecule.[12][13][14]
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in the solvent and scan it with a UV/Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Create a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot absorbance versus concentration. The resulting graph should be a straight line that follows the Beer-Lambert law.
-
Measure Sample: Dilute the filtered saturated solution with a known volume of solvent to bring its absorbance within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, then factor in the dilution to find the original concentration of the saturated solution.
Caption: Workflow for solubility determination via the shake-flask method and UV/Vis analysis.
This is a straightforward method that does not require spectroscopic instrumentation.[15]
Protocol:
-
Sample Collection: Dispense a known volume or mass of the clear, filtered saturated solution into a pre-weighed, chemically inert container (e.g., a glass vial).
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to avoid loss of substance.
-
Drying and Weighing: Once all the solvent is removed, dry the container to a constant weight.
-
Calculation: The final weight of the container minus its initial tare weight gives the mass of the dissolved this compound. The solubility can then be expressed in g/L or mg/mL.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety protocols must be followed when handling this compound and organic solvents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17][18]
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[16][17][18]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][18]
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not pour organic solvents down the drain.
Always consult the latest Safety Data Sheet (SDS) for this compound and the specific solvents being used before beginning any experimental work.[16][17][19]
Conclusion
References
- 1. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-6-isopropoxypyridine
This guide provides a comprehensive overview of 2-Chloro-6-isopropoxypyridine, a versatile heterocyclic intermediate with significant applications in medicinal chemistry and drug discovery. As researchers and drug development professionals, a thorough understanding of this compound's properties, safe handling procedures, and reactivity is paramount for its effective and safe utilization in the laboratory. This document moves beyond a simple recitation of facts to provide a deeper, experience-based perspective on why certain procedures are recommended and how the structural features of this molecule dictate its chemical behavior.
Compound Overview and Physicochemical Properties
This compound is a substituted pyridine derivative that has garnered interest as a building block in the synthesis of complex organic molecules. The pyridine ring is a common motif in a vast number of approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the isopropoxy group at the 6-position modulates the electronic properties and steric environment of the pyridine ring.[3]
A clear understanding of its physical properties is the foundation for its safe handling and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [3] |
| Molecular Weight | 155.62 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | Approx. 208 - 210 °C | [3] |
| Density | Approx. 1.06 g/cm³ | [3] |
| Flash Point | Approx. 87 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) | [3] |
The relatively high boiling point and flash point indicate that while it is a combustible liquid, it does not pose an extreme fire hazard under standard laboratory conditions.[3][4] However, its solubility in common organic solvents necessitates careful consideration during reaction workups and purification to avoid the formation of large volumes of mixed organic-aqueous waste.
Hazard Identification and Safety Precautions
From a safety perspective, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage. These hazards mandate stringent adherence to safety protocols.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a crucial barrier between the researcher and potential chemical exposure.[5]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye damage, chemical safety goggles are strongly recommended.[6][7] In situations with a higher risk of splashing, such as during transfers of large quantities or when the material is heated, a face shield should be worn in conjunction with goggles.[5][8]
-
Skin Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific solvent being used.[8] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[5] A lab coat should be worn at all times, and for procedures with a higher risk of splashes, a chemically resistant apron is advisable.
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[6][9] If vapors or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[10][11]
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[6] Use only non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][10] The container should be tightly sealed to prevent the release of vapors.[3][9] It is crucial to store this compound separately from strong oxidizing agents, acids, and bases, with which it may react exothermically.[3]
Spill and Waste Management
In the event of a spill, the primary focus should be on personal safety and preventing the spread of contamination.
-
Spill Response: For minor spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth, and place it into a sealed container for disposal.[3][6] For larger spills, evacuate the area and alert the appropriate emergency response team.[6]
-
Waste Disposal: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10] This includes contaminated absorbents, PPE, and empty containers. Do not dispose of this chemical down the drain.[10]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the 2-chloro substituent on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of transformations, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the 2-position, leading to the displacement of the chloride. This is a cornerstone reaction for introducing a wide range of functional groups.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is often chosen to solubilize the reactants and facilitate the reaction, which often involves ionic intermediates.
-
Base: A non-nucleophilic base such as potassium carbonate or cesium carbonate is typically used to deprotonate the incoming nucleophile (e.g., an alcohol or amine) without competing in the substitution reaction.
-
Temperature: Heating is often required to overcome the activation energy of the reaction. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition.
Illustrative Protocol: Synthesis of a 2-Alkoxy-6-isopropoxypyridine Derivative
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired alcohol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkoxy-6-isopropoxypyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[12] this compound is a suitable electrophile for these transformations.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand (e.g., a phosphine ligand like XPhos or SPhos) are essential. The choice of ligand is critical and can significantly impact the reaction efficiency by stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling). The choice of base can influence the reaction rate and selectivity.
-
Solvent: A solvent system that can solubilize both the organic and inorganic components is often used, such as a mixture of toluene and water or dioxane and water.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and chemical industries.[3] Its utility is directly linked to the reactivity of the 2-chloro substituent. However, its handling requires a disciplined approach to safety, grounded in a thorough understanding of its potential hazards. By adhering to the guidelines outlined in this document, researchers can confidently and safely leverage the synthetic potential of this important intermediate to advance their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 4. 2-氯-6-甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. corporate.dow.com [corporate.dow.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-isopropoxypyridine
Introduction: The Strategic Importance of 2-Chloro-6-isopropoxypyridine in Medicinal Chemistry and Materials Science
The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Among the myriad of pyridine building blocks, this compound stands out as a versatile and strategically important intermediate. The presence of a chloro substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the 6-isopropoxy group modulates the electronic properties of the pyridine ring and can influence solubility and metabolic stability in medicinal chemistry contexts. The ability to selectively introduce a wide array of substituents at the 2-position through robust and efficient cross-coupling methodologies is paramount for the rapid generation of compound libraries for biological screening and the synthesis of novel organic materials.[2]
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering insights into the rationale behind experimental choices. The protocols provided are designed to be self-validating systems, equipping researchers, scientists, and drug development professionals with the knowledge to successfully employ this valuable synthetic intermediate.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry.[3] These reactions generally proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[3][4][5] The cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
The active catalyst is a Pd(0) species, which initiates the cycle by undergoing oxidative addition with the aryl halide (in this case, this compound).[4][5] This step forms a Pd(II) intermediate. The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center.[4][5] Finally, reductive elimination from the Pd(II) complex forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The efficiency of each step is highly dependent on the choice of palladium precursor, ligands, base, and solvent.[2] For challenging substrates like chloro-pyridines, the selection of an appropriate catalyst system is critical due to the potential for catalyst inhibition by the pyridine nitrogen.[1]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, coupling an organoboron compound with an organic halide.[1][4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]
Mechanistic Considerations for this compound
When coupling this compound, the electron-withdrawing nature of the pyridine nitrogen and the chloro substituent can make oxidative addition more challenging compared to their bromo or iodo counterparts.[2] To overcome this, the use of electron-rich and bulky phosphine ligands is often necessary.[6][7] These ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[7] The isopropoxy group at the 6-position is sterically bulky and can influence the preferred conformation of the substrate and its interaction with the catalyst.
Comparative Catalyst Performance for Suzuki-Miyaura Coupling
The choice of catalyst and ligand is paramount for achieving high yields with chloropyridine substrates. Below is a summary of typical performance for different catalyst systems in the Suzuki-Miyaura coupling of related chloropyridines, which serves as a strong starting point for the optimization of reactions with this compound.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[1]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling using a modern, highly active catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-6-isopropoxypyridine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8] This transformation has become an indispensable tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.[9]
Navigating the Challenges of C-N Coupling with this compound
Similar to C-C coupling, the C-N coupling of chloropyridines requires highly active catalyst systems. The choice of ligand is critical to promote the challenging oxidative addition step and to prevent catalyst deactivation.[9] Sterically hindered biarylphosphine ligands are often employed to facilitate the reaction.[9] The basicity of the reaction medium must be carefully controlled to deprotonate the amine without promoting side reactions.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol outlines a general procedure for the Buchwald-Hartwig amination using a palladium precatalyst and a bulky biarylphosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, deoxygenated toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a Schlenk flask.
-
Add the anhydrous, deoxygenated toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the secondary amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-isopropoxypyridine derivative.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides, providing a powerful method for the synthesis of conjugated enynes and arylalkynes.[11][12]
Key Parameters for Successful Sonogashira Coupling
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13] The reactivity of the aryl halide follows the trend I > Br > Cl, making the coupling of this compound more demanding.[11] Higher temperatures and more active catalyst systems may be required. The choice of base is also crucial, as it serves to deprotonate the terminal alkyne.
Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.[11]
Conclusion: A Versatile Scaffold for Future Discoveries
The palladium-catalyzed cross-coupling of this compound offers a robust and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, researchers can efficiently forge new carbon-carbon and carbon-nitrogen bonds. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development and materials science to unlock the full synthetic potential of this valuable building block, paving the way for the discovery of novel molecules with significant biological and material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. fiveable.me [fiveable.me]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-isopropoxypyridine
Introduction: The Strategic Importance of Aminopyridine Synthesis
In the landscape of modern pharmaceutical and materials science, the aminopyridine scaffold is a privileged structural motif. Its prevalence in a vast array of biologically active molecules and functional materials underscores the critical need for efficient and versatile synthetic methodologies for its construction. The Buchwald-Hartwig amination has emerged as a transformative tool for the formation of carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional methods that often suffer from limited scope and harsh reaction conditions.[1][2] This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-Chloro-6-isopropoxypyridine, a common building block in drug discovery.
The successful execution of this cross-coupling reaction hinges on a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. For heteroaryl chlorides like this compound, the inherent electronic properties of the pyridine ring and the relative inertness of the C-Cl bond present unique challenges.[3][4] This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to navigate these challenges and successfully implement this pivotal transformation.
Mechanistic Underpinnings: A Look into the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) interchange.[1][2][5] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization.
A generalized catalytic cycle for the Buchwald-Hartwig amination is as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3][6] The result is a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[1][2]
-
Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex. This step yields the desired N-arylated pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Component Selection
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of several key parameters.
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂. Pre-formed catalysts (e.g., G3/G4 palladacycles) are often preferred for their reliability.[3] | While Pd(OAc)₂ is a common choice, its reduction to the active Pd(0) species can be inconsistent. Pre-catalysts offer a more direct and reproducible entry into the catalytic cycle. |
| Phosphine Ligand | Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos) are crucial for activating the C-Cl bond.[3][9] | The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl chloride. |
| Base | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective.[3] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring more active catalyst systems and higher temperatures.[3][10] | The base plays a critical role in deprotonating the amine, forming the key palladium-amido intermediate. The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.[7] |
| Solvent | Anhydrous, degassed solvents are essential. Toluene, 1,4-dioxane, and THF are commonly used.[3][11] | The solvent must be able to dissolve the reagents and remain stable at the required reaction temperature. Thorough degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | Elevated temperatures, typically in the range of 80-110 °C, are often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[3] | The specific temperature will depend on the reactivity of the amine and the chosen catalyst system. Careful optimization is often required to balance reaction rate with catalyst stability and potential side reactions. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization may be required for specific substrates.
Reagents and Materials:
| Reagent/Material | Purity/Grade | Supplier |
| This compound | >98% | Commercially Available |
| Amine | >98% | Commercially Available |
| Palladium Precatalyst (e.g., RuPhos Pd G3) | >98% | Commercially Available |
| Phosphine Ligand (e.g., RuPhos) | >98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercially Available |
| Toluene | Anhydrous, <50 ppm H₂O | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Brine | Saturated aqueous solution | N/A |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Experimental Workflow:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup (under an inert atmosphere of argon or nitrogen):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), the phosphine ligand (e.g., RuPhos, 1.1-1.5 equivalents relative to palladium), and sodium tert-butoxide (1.2-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the desired amine (1.0-1.5 equivalents).
-
Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M.
-
-
Reaction:
-
Seal the reaction vial tightly with a screw cap containing a PTFE septum.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[3]
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature; Ineffective ligand.[3] | Use a pre-formed catalyst; Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere; Increase the reaction temperature; Screen alternative bulky phosphine ligands. |
| Hydrodehalogenation (Replacement of -Cl with -H) | Presence of moisture; Slow reductive elimination.[3] | Ensure scrupulously dry conditions; Use a more sterically hindered ligand to promote reductive elimination; Use a slight excess of the amine. |
| Formation of Side Products | Reaction with other functional groups on the substrate; Dimerization of starting materials. | Protect sensitive functional groups if necessary; Optimize reaction conditions (temperature, catalyst loading) to favor the desired transformation. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation in the synthetic chemist's toolkit. A deep understanding of the reaction mechanism, coupled with the careful selection of reaction components and conditions, is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers seeking to leverage this powerful methodology in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Synthesis of Substituted Pyridines: A Detailed Guide to Leveraging 2-Chloro-6-isopropoxypyridine
Introduction: The Versatility of the Pyridine Scaffold in Modern Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence stems from the unique electronic properties of the pyridine ring and its ability to engage in various biological interactions. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, making it a highly sought-after scaffold in drug discovery.[1]
2-Chloro-6-isopropoxypyridine has emerged as a valuable and versatile building block for the synthesis of diverse pyridine derivatives. The presence of two distinct functional handles—a reactive chlorine atom and a stable isopropoxy group—allows for selective and sequential modifications. The chlorine atom is amenable to a variety of cross-coupling and nucleophilic substitution reactions, while the isopropoxy group can modulate the electronic properties of the ring and can be cleaved under specific conditions to reveal a pyridone moiety, another important pharmacophore.
This comprehensive guide provides detailed application notes and protocols for the synthesis of substituted pyridines from this compound, targeting researchers, scientists, and drug development professionals. We will delve into three key synthetic strategies: Suzuki-Miyaura cross-coupling for the formation of C-C bonds, Buchwald-Hartwig amination for the construction of C-N bonds, and Nucleophilic Aromatic Substitution (SNAr) for the direct introduction of various nucleophiles. Each section will provide not only a step-by-step protocol but also a detailed explanation of the underlying mechanistic principles to empower the researcher with a deeper understanding of the chemical transformations.
I. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[2] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Mechanistic Rationale: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this often rate-limiting step, especially with less reactive aryl chlorides.
-
Transmetalation: The aryl or heteroaryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Isopropoxy-6-(4-methoxyphenyl)pyridine
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), tribasic
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-isopropoxy-6-(4-methoxyphenyl)pyridine.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 110 | 75-85 |
Table 1: Representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide variety of primary and secondary amines with aryl halides, including the less reactive aryl chlorides. For this compound, this reaction opens a direct route to valuable 2-amino-6-isopropoxypyridine derivatives.
Mechanistic Insights: The Role of Ligand and Base
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A Pd(0) complex, stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition to the C-Cl bond of this compound.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid side reactions and ensure efficient deprotonation.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
The workflow for a typical Buchwald-Hartwig amination is depicted below.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Phenyl-6-isopropoxypyridin-2-amine
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), aniline (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-phenyl-6-isopropoxypyridin-2-amine.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 80-90 |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 100 | 75-85 |
Table 2: Representative conditions and expected yields for the Buchwald-Hartwig amination of this compound.
III. Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
Nucleophilic aromatic substitution (SNAr) provides a direct and often metal-free method for the functionalization of electron-deficient aromatic rings.[6] In the case of this compound, the pyridine nitrogen atom acts as an electron-withdrawing group, activating the 2-position towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alkoxides, and thiolates.
Mechanistic Rationale: The Addition-Elimination Pathway
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[7]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the substituted pyridine product.
The general mechanism for the SNAr reaction is illustrated below.
Caption: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Experimental Protocol: Synthesis of 2-Isopropoxy-6-(morpholin-4-yl)pyridine
This protocol details a typical procedure for the SNAr reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 1.5 equiv).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-isopropoxy-6-(morpholin-4-yl)pyridine.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 120 | 85-95 |
| Piperidine | None | Neat | 100 | 90-98 |
| Sodium methoxide | None | Methanol | Reflux | 80-90 |
Table 3: Representative conditions and expected yields for the SNAr of this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The strategic application of modern synthetic methodologies, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, provides efficient and reliable routes to novel pyridine derivatives. A thorough understanding of the underlying reaction mechanisms is paramount for the successful implementation and optimization of these transformations. The protocols and data presented in this guide serve as a robust starting point for researchers in their quest to develop new and innovative molecules for a multitude of applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
The Strategic Role of 2-Chloro-6-isopropoxypyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of a Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and its ability to engage in critical hydrogen bonding and aromatic interactions with biological targets.[1] Among the vast array of substituted pyridines, 2-Chloro-6-isopropoxypyridine has emerged as a particularly valuable and versatile intermediate. Its strategic disubstitution offers a powerful combination of features for the synthetic chemist: the chloro group at the 2-position serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the isopropoxy group at the 6-position modulates the electronic properties of the ring and provides a steric and lipophilic profile that can be advantageous for target engagement and pharmacokinetic properties.
This guide provides an in-depth exploration of this compound as a key building block in drug discovery. We will delve into its synthesis, explore its reactivity in cornerstone synthetic transformations, and present detailed, field-proven protocols for its application. The causality behind experimental choices will be elucidated, offering researchers and drug development professionals a practical and scientifically grounded resource for leveraging this important intermediate.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling in the laboratory.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Analog Data) | 2-Chloro-6-methoxypyridine | 2-Chloro-6-isopropylpyridine[2] |
| Molecular Formula | C₈H₁₀ClNO | C₆H₆ClNO | C₈H₁₀ClN |
| Molecular Weight | 171.62 g/mol | 143.57 g/mol | 155.62 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) | Liquid | Colorless to light yellow liquid[2] |
| Boiling Point | ~190-200 °C (estimated) | 185-186 °C | Not specified |
| Density | ~1.1 g/cm³ (estimated) | 1.207 g/mL at 25 °C | Not specified |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane)[2] | Not specified | Soluble in common organic solvents[2] |
Safety Considerations:
Synthesis of this compound: A Robust Protocol
The most common and efficient route to this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyridine with isopropoxide. The greater reactivity of the chlorine atoms on the electron-deficient pyridine ring facilitates this transformation.
Experimental Protocol: Synthesis from 2,6-Dichloropyridine
This protocol is adapted from established procedures for the synthesis of analogous 2-alkoxypyridines.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,6-Dichloropyridine
-
Sodium metal
-
Anhydrous Isopropanol
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and workup
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.05 equivalents) to anhydrous isopropanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has dissolved to form a clear solution of sodium isopropoxide.
-
Reaction: To the freshly prepared sodium isopropoxide solution, add a solution of 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous toluene.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the isopropanol and toluene.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a colorless to light yellow oil.
Causality and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous isopropanol and a nitrogen atmosphere is crucial during the preparation of sodium isopropoxide to prevent the quenching of the highly reactive sodium metal by water.
-
Excess Isopropoxide: A slight excess of sodium isopropoxide is used to ensure complete conversion of the starting material.
-
Workup Rationale: The aqueous washes are designed to remove any unreacted isopropoxide, inorganic salts, and other water-soluble impurities. The bicarbonate wash specifically neutralizes any acidic byproducts.
-
Purification as Validation: Successful purification by vacuum distillation or column chromatography, confirmed by analytical techniques such as NMR and GC-MS, validates the identity and purity of the synthesized intermediate.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the 6-isopropoxy group activates the C-Cl bond at the 2-position towards oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4][5] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different boronic acids.[6]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
A suitable base (e.g., potassium carbonate, potassium phosphate, or cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos and XPhos are often necessary to facilitate the oxidative addition of the relatively unreactive aryl chloride.[7]
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can affect the reaction rate and yield and should be optimized for each substrate combination.
-
Inert Conditions: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential for catalytic activity.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[8][9][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Caption: Buchwald-Hartwig amination workflow.
Protocol: Buchwald-Hartwig Amination with Aniline
This is a general protocol and may require optimization based on the specific amine used.[11]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a palladacycle
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, or Josiphos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane, or THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and aniline (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation:
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.
-
Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.
-
Anhydrous and Anaerobic Conditions: The palladium catalyst and the strong bases used are sensitive to moisture and oxygen. Therefore, strict anhydrous and anaerobic conditions are essential for reproducible results.
Case Study: The Role of 2-Chloro-6-substituted Pyridines in Kinase Inhibitor Synthesis
The 2-substituted-6-alkoxypyridine motif is a privileged scaffold in the design of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12][13][14]
While a specific, publicly available synthesis of a marketed drug directly from this compound is not readily found, the closely related 2-chloro-6-alkoxypyridine core is central to the synthesis of numerous potent kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs), both of which are important targets in cancer and other diseases.[12][14][15]
The general synthetic strategy often involves a Buchwald-Hartwig or Suzuki-Miyaura coupling at the 2-position of the 2-chloro-6-alkoxypyridine core to introduce a key pharmacophoric element that interacts with the hinge region of the kinase active site. The 6-alkoxy group can serve to modulate solubility and occupy a hydrophobic pocket in the enzyme.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery and development programs, paving the way for the creation of novel and impactful therapeutics. The strategic application of such intermediates underscores the importance of synthetic chemistry in advancing the frontiers of medicine.
References
- 1. youtube.com [youtube.com]
- 2. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-6-isopropoxypyridine for Pharmaceutical Scaffolding
Introduction
In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Aryl and heteroaryl structures are privileged motifs found in a vast array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1][2] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-chloro-6-isopropoxypyridine, a key building block for novel pharmaceutical candidates. The isopropoxypyridine moiety offers a versatile scaffold, and its effective functionalization via Suzuki coupling opens avenues for creating diverse libraries of potential therapeutics.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also a deeper understanding of the reaction's mechanics and the rationale behind procedural choices. We will delve into the catalytic cycle, provide a detailed experimental protocol, discuss optimization strategies, and present a table of exemplary reaction conditions.
Mechanistic Principles: The Engine of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the Suzuki-Miyaura reaction. The process is a palladium-catalyzed reaction that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex. This species undergoes oxidative addition into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[1][4] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes this step and stabilizes the palladium complex.[2][5]
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: This is the final step where the two organic fragments on the palladium center are coupled, forming the new carbon-carbon bond of the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[4][7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Comprehensive Analytical Characterization of 2-Chloro-6-isopropoxypyridine
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 2-Chloro-6-isopropoxypyridine, a key intermediate in pharmaceutical and specialty chemical synthesis.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this compound. We will detail methodologies spanning chromatography and spectroscopy, offering not just procedural steps but also the scientific rationale behind the selection of specific parameters. The methods described are intended to be robust, reproducible, and serve as a foundation for further validation according to specific regulatory requirements.
Introduction: The Need for Robust Characterization
This compound is a substituted pyridine derivative whose utility in organic synthesis is significant. The presence of the chloro, isopropoxy, and pyridine ring functionalities makes it a versatile building block. However, the very reactivity that makes it valuable also necessitates stringent analytical control. Potential impurities from its synthesis, such as starting materials or side-products, can impact the yield, purity, and safety profile of downstream products.
Therefore, a multi-faceted analytical approach is not just recommended, but essential. This guide will focus on orthogonal techniques—methods that measure different chemical properties—to build a complete profile of the molecule. We will cover chromatographic techniques (HPLC, GC) for separation and quantification, and spectroscopic techniques (NMR, MS, IR) for definitive structural elucidation.
Chromatographic Purity and Quantification
Chromatography is the cornerstone of purity assessment, separating the target analyte from impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties and the specific analytical goal.
Gas Chromatography (GC) for Purity and Residual Solvent Analysis
GC is an excellent technique for analyzing volatile and thermally stable compounds like this compound.[2] It is particularly effective for identifying and quantifying volatile organic impurities or residual solvents from the manufacturing process.
Causality Behind Method Choice:
-
Stationary Phase: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., SLB-5ms, DB-5), is chosen for its versatility and proven efficacy in separating a wide range of semi-volatile organic compounds, including chlorinated aromatics.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantifying organic compounds. For unequivocal identification of unknown peaks, coupling the GC to a Mass Spectrometer (MS) is the definitive approach.
Protocol 2.1: GC-FID Purity Assay
-
System Preparation:
-
Instrument: Agilent 8890 GC System or equivalent, equipped with an FID.
-
Column: SLB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity Dichloromethane or Ethyl Acetate.
-
Vortex to ensure homogeneity.
-
-
Instrumental Parameters:
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns to avoid overloading. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for the main component. |
| Oven Program | Start at 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. | The initial temperature allows for separation of volatile impurities; the ramp resolves components with different boiling points. |
| Detector | FID | Universal detector for organic compounds, providing robust quantification. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| Gases (FID) | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min | Standard gas flows for optimal FID sensitivity and flame stability. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method assumes that all impurities have a similar response factor to the main analyte. For higher accuracy, relative response factors should be determined.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is complementary to GC and is the preferred method for analyzing non-volatile or thermally labile impurities. A reverse-phase method is typically the first choice for molecules of intermediate polarity.[3]
Causality Behind Method Choice:
-
Mode: Reverse-phase HPLC is selected because this compound has sufficient hydrophobicity to be retained on a nonpolar stationary phase like C18.
-
Mobile Phase: A mixture of acetonitrile and water provides good solvating power. A small amount of acid (formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the basic pyridine nitrogen, ensuring good peak shape and reproducible retention times.[3] Formic acid is used for MS compatibility.[3]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal, as the pyridine ring is a strong chromophore. Detection at 270 nm is often suitable for substituted pyridines.[4]
Protocol 2.2: RP-HPLC Purity Analysis
-
System Preparation:
-
Instrument: Waters Alliance HPLC System or equivalent, with a DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., LiChrosorb® RP-18).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile.
-
Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrumental Parameters:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overloading. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Gradient | 40% B to 95% B over 15 min, hold at 95% B for 3 min, return to 40% B over 1 min, equilibrate for 6 min. | The gradient elution ensures that both more polar and less polar impurities are effectively separated and eluted from the column. |
| Detection | DAD, 270 nm | The pyridine chromophore absorbs strongly in this region, providing good sensitivity. |
Spectroscopic Structural Elucidation and Confirmation
While chromatography separates components, spectroscopy provides the definitive structural information needed to confirm the identity of the main peak and characterize any significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution.[6][7] Both ¹H and ¹³C NMR are required for a full characterization.
Expected Spectral Features for this compound:
-
¹H NMR:
-
Isopropyl CH: A septet around 5.3-5.5 ppm.
-
Isopropyl CH₃: A doublet around 1.3-1.4 ppm (integrating to 6H).
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (approx. 6.7-7.7 ppm). The proton between the two substituents (at C4) will likely be a triplet, while the other two will be doublets, with coupling constants characteristic of pyridine rings.
-
-
¹³C NMR:
-
Expect 7 distinct signals: two for the isopropyl group and five for the pyridine ring carbons (C2-C6). The carbons attached to the electronegative chlorine (C2) and oxygen (C6) will be significantly downfield.
-
Protocol 3.1: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer.
-
Advanced Analysis (if needed): If structural assignment is ambiguous, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) should be performed to confirm connectivity.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation, offers clues to its structure. It is highly sensitive and is the ideal detector for GC or LC.
Causality Behind Expected Spectrum:
-
Molecular Ion: The key feature will be the isotopic pattern of the molecular ion peak due to the presence of a chlorine atom. You will observe two peaks: [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8] For C₈H₁₀ClNO, the expected masses would be around m/z 171.05 and 173.05.
-
Fragmentation: In Electron Ionization (EI) mode, a common fragmentation pathway would be the loss of a propyl group from the ether linkage or the loss of the entire isopropoxy group, leading to characteristic fragment ions.
Protocol 3.2: GC-MS Analysis
-
System: Use the same GC system and conditions as described in Protocol 2.1, but with the outlet connected to a Mass Spectrometer (e.g., a quadrupole detector).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Examine the mass spectrum of the main chromatographic peak.
-
Identify the molecular ion cluster ([M]⁺ and [M+2]⁺) and confirm the 3:1 isotopic ratio.
-
Propose structures for the major fragment ions to support the overall molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[9] It serves as a valuable fingerprinting method for identity confirmation.
Expected Absorption Bands:
-
~2980-2940 cm⁻¹: C-H stretching from the isopropyl group.
-
~1580, 1470, 1430 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1250-1290 cm⁻¹: Aryl-O-C asymmetric stretching.
-
~1100 cm⁻¹: C-O stretching.
-
~750-800 cm⁻¹: C-Cl stretching.
Protocol 3.3: FTIR Analysis
-
Method: Attenuated Total Reflectance (ATR) is the simplest method for a liquid sample.[10]
-
Procedure:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place one drop of the this compound liquid onto the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
-
Analysis: Compare the obtained spectrum against a reference spectrum if available, or confirm the presence of the expected functional group absorptions.
Integrated Analytical Workflow
A logical workflow ensures that all necessary data is collected efficiently to make a confident assessment of the material's quality.
Caption: Integrated workflow for comprehensive characterization.
HPLC Method Development and Validation Workflow
For routine quality control, the HPLC method is often the primary tool. The following diagram outlines the logical progression from development to a fully validated state.
Caption: Workflow for HPLC method development and validation.
Conclusion
The analytical characterization of this compound requires a thoughtful combination of orthogonal techniques. The protocols provided in this guide establish a strong foundation for confirming the identity via NMR, MS, and IR, while assessing its purity through robust GC and HPLC methods. By understanding the rationale behind each experimental choice, scientists can confidently adapt and validate these methods to meet the stringent quality demands of the pharmaceutical and chemical industries.
References
- 1. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 10. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-isopropoxypyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aryl-6-isopropoxypyridine Scaffold
The 2-aryl-6-isopropoxypyridine structural motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the interplay between the electron-deficient pyridine ring, the bulky isopropoxy group, and the appended aryl moiety, make it a versatile building block for a diverse range of biologically active molecules. Compounds containing this core have demonstrated potential in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the efficient synthesis of these valuable compounds, offering a direct and modular approach to constructing the pivotal carbon-carbon bond between the pyridine and aryl rings.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (in this case, 2-chloro-6-isopropoxypyridine). This step involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in the formation of a palladium(II) intermediate. For less reactive aryl chlorides, this step is often rate-limiting and requires the use of electron-rich and sterically hindered phosphine ligands to facilitate the reaction.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the organoboron species, forming a more nucleophilic boronate complex that readily undergoes transmetalation.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This process regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-6-isopropoxypyridines
This protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(dppf)Cl₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the reaction mixture via syringe.
-
Reaction Execution: Place the reaction flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryl-6-isopropoxypyridine.
Caption: A general workflow for the Suzuki-Miyaura coupling of this compound.
Data & Results: Representative Examples
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 12 | 88 | [3] |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 75 | [1] |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | 82 | [4] |
| 5 | 2-Naphthylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 20 | 91 | [2] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.- Use high-purity, dry reagents. |
| Protodeboronation | - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry the base before use.- Minimize reaction time once the starting material is consumed. |
| Dehalogenation | - Catalyst deactivation pathway- Presence of hydride sources | - Use a more robust ligand to stabilize the palladium catalyst.- Ensure the absence of impurities that can act as hydride donors. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Optimize the base and solvent system to facilitate transmetalation. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 2-aryl-6-isopropoxypyridines. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in drug development, enabling the efficient construction of this important class of molecules.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloropyridines
A Senior Application Scientist's Guide for Researchers
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-chloropyridines. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern synthesis, its application to electron-deficient heteroaryl chlorides presents unique and often frustrating challenges. This guide is designed to move beyond simple protocols, offering a framework of chemical logic to empower you to troubleshoot and optimize these critical transformations effectively.
The difficulty with 2-chloropyridines stems from a combination of factors. Firstly, the C-Cl bond is stronger and less reactive towards oxidative addition compared to its bromide or iodide counterparts, demanding a more active catalytic system.[1][2] Secondly, the pyridine nitrogen, a Lewis basic site, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3] This guide provides structured advice to navigate these issues, ensuring your path to the desired biaryl product is as efficient as possible.
Troubleshooting Guide: A First-Principles Approach
This section addresses the most common issues encountered during the Suzuki coupling of 2-chloropyridines. The troubleshooting process should be systematic, starting with the most likely and easily verifiable causes.
Q: My reaction has returned a low or non-existent yield of the desired product. What are the primary causes and how should I proceed?
A: A low or zero yield is the most common complaint, and it typically points to a fundamental issue with one of the three pillars of the reaction: the catalyst's activity, the reagents' integrity, or the reaction environment.
1. Catalyst Inactivity: The true catalyst, Pd(0), is highly sensitive to atmospheric oxygen. Inactivation of the catalyst is a primary suspect in failed reactions.
-
Solution: Ensure your entire workflow is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox, and thoroughly degassing all solvents and aqueous solutions (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles).[2][4] Using modern, air-stable palladium precatalysts (e.g., Buchwald G3 precatalysts) can also improve reliability.[3]
2. Reagent Degradation: The stability of the boronic acid is paramount.
-
Solution: Pyridylboronic acids are particularly susceptible to protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom.[1][5] This is often exacerbated by elevated temperatures and prolonged exposure to aqueous basic media. Use fresh, high-purity boronic acid. If degradation is suspected, consider using a slight excess (1.2-1.5 equivalents).[4]
3. Suboptimal Conditions: 2-Chloropyridines require carefully tuned conditions that may differ from more reactive aryl halides.
-
Solution: A standard Pd(PPh₃)₄ catalyst may be insufficient.[2] An upgrade to a more active catalyst system, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is often necessary to facilitate the challenging oxidative addition step.[2][3][6]
Below is a logical workflow to diagnose a failed reaction.
Q: I'm observing significant byproduct formation. How do I identify and minimize the most common side reactions?
A: Byproduct formation clouds your results and complicates purification. Understanding the origin of these impurities is key to their elimination.
| Side Reaction | Identification (LCMS/NMR) | Primary Cause(s) | Mitigation Strategy |
| Protodeboronation | Mass corresponding to the boronic acid partner minus the B(OH)₂ group. | Instability of the boronic acid, often accelerated by high temperatures or inappropriate base/solvent choice.[1][2] | Use fresh, high-purity boronic acid. Employ milder bases (e.g., K₃PO₄ instead of stronger hydroxides). Minimize reaction time and temperature where possible. |
| Homocoupling | Dimer of the boronic acid partner. | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating a parallel catalytic cycle that consumes the boronic acid.[2][7] | Ensure rigorous degassing of all reaction components (solvents, water, reagents) and maintain a positive pressure of inert gas throughout the reaction.[4] |
| Dehalogenation | Mass corresponding to the starting 2-chloropyridine replaced with hydrogen. | Presence of a hydride source that intercepts the [Ar-Pd-Cl] intermediate. Common sources include amine bases or alcohol solvents.[2][7] | Avoid amine bases if possible. If using an alcohol solvent, ensure it is anhydrous. Use a non-coordinating base like K₃PO₄ or Cs₂CO₃. |
Frequently Asked Questions (FAQs)
Q1: Why are 2-chloropyridines considered challenging substrates for Suzuki coupling?
A1: The challenges are twofold: electronic and coordinative. The C-Cl bond's strength makes the oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding and slow compared to C-Br or C-I bonds.[1][2] This requires a highly active catalyst. Concurrently, the lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can sequester the catalyst, effectively removing it from the catalytic cycle and leading to inhibition.[1][3]
Q2: What is the mechanistic role of the base, and how do I choose the right one?
A2: The base is not a passive component; it plays a critical role in the transmetalation step. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[1][8] This boronate is what transfers its organic group to the palladium center.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often used in aqueous/organic solvent mixtures. They are effective but can sometimes promote protodeboronation with sensitive substrates.[1]
-
Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the bases of choice for challenging couplings. They are highly effective at promoting the reaction, often in anhydrous organic solvents like dioxane or toluene, and can lead to faster reaction rates and higher yields.[3][4]
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
A3: Reproducibility hinges on controlling variables.
-
Inert Atmosphere is Non-Negotiable: As detailed above, oxygen is detrimental. Always use an inert gas.
-
Reagent Quality: Use high-purity, fresh reagents. Boronic acids, in particular, should be stored in a desiccator.
-
Solvent Purity: Use anhydrous solvents, as water content can affect the reaction, though in some systems, a specific amount of water is beneficial. Degassing is crucial.
-
Consistent Stirring: Ensure the reaction is well-mixed, especially if heterogeneous bases like K₃PO₄ are used.
Below is a diagram illustrating the key steps of the catalytic cycle that are influenced by these choices.
Recommended Protocols & Conditions
The following tables and protocols provide a starting point for your optimization experiments.
Table 2: Recommended Catalyst/Ligand Systems for 2-Chloropyridines
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos | 1-2 | Highly active for C-Cl activation; excellent for electron-deficient substrates.[2][9] |
| XPhos Pd G3 | XPhos | 1-2 | Air-stable precatalyst, simplifies setup. Broad substrate scope.[3] |
| PEPPSI™-IPr | IPr (NHC) | 1-3 | Robust and highly active NHC-based system, often effective when phosphine ligands fail.[3] |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | "Classical" catalyst; may work for activated systems but often sluggish or ineffective for 2-chloropyridines.[3][10] |
Table 3: Guide to Selecting Bases and Solvents
| Base | Recommended Solvent(s) | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane, Toluene, THF | 80-110 | Excellent, versatile choice for challenging couplings. Often used anhydrously.[2][3] |
| K₂CO₃ | 1,4-Dioxane/H₂O, DMF/H₂O | 80-100 | Common and effective, especially when aqueous conditions are desired.[1][11] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | 80-110 | Highly effective but more expensive. Can succeed where other bases fail.[4] |
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is adapted for a modern, highly active catalyst system and represents a robust starting point.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or similar precatalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the 2-chloropyridine, arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.[3]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically shorten reaction times and is an excellent tool for rapid optimization.[12]
Materials:
-
2-Chloropyrimidine (example substrate, 0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
Potassium Carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL) and Water (2 mL), degassed
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the 2-chloropyrimidine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[4]
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Flush the vial with argon and securely seal it.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15-20 minutes.[4][12]
-
After cooling, work up the reaction as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 11. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Overcoming the Low Reactivity of 2-Chloropyridines in Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with the cross-coupling of 2-chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the inherent low reactivity of this common heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of these reactions and achieve your synthetic goals.
The 2-Chloropyridine Challenge: Why is it So Unreactive?
2-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts in palladium- and nickel-catalyzed cross-coupling reactions. This low reactivity stems from two primary factors:
-
Stronger Carbon-Chlorine Bond: The C-Cl bond is significantly stronger than C-Br and C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult. This step is often the rate-limiting step in the reaction.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium or nickel).[1][2] This coordination can lead to catalyst inhibition or deactivation, preventing it from participating effectively in the catalytic cycle.[1][2]
Overcoming these challenges requires a carefully optimized reaction setup, including the judicious choice of catalyst, ligand, base, and solvent. This guide will provide you with the necessary information to troubleshoot and optimize your reactions.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you might be facing in the lab.
Problem 1: My Suzuki-Miyaura coupling reaction with a 2-chloropyridine is not working (low or no yield).
Answer:
Failure of a Suzuki-Miyaura coupling with 2-chloropyridines is a common issue. Let's break down the potential causes and solutions systematically.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[1] Thoroughly degas your solvents and reaction vessel.
-
Reagent Quality: Use high-purity, dry reagents and solvents. Water can lead to protodeboronation of the boronic acid, a common side reaction.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unsuccessful Suzuki-Miyaura coupling.
Detailed Optimization Strategy:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for 2-chloropyridines.[1] You need a more active catalytic system.
-
Recommended Catalysts: Palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective as they are reduced in situ to the active Pd(0) species.
-
Crucial Role of Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to facilitate the difficult oxidative addition step and promote the final reductive elimination.[4][5]
-
-
Base and Solvent Screening: The base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2]
-
Bases: Weakly coordinating bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.
-
Solvents: Aprotic polar solvents are generally used. Dioxane, toluene, and DMF are common choices. A systematic screening of these is recommended.
-
-
Temperature Optimization: Higher temperatures are often required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond. Reactions are typically run at 80-110 °C. Microwave irradiation can also be highly effective, often leading to shorter reaction times and improved yields.[3][6]
Optimized Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Forms highly active Pd(0) in situ. |
| Ligand | SPhos or XPhos (1.2-2.4 equivalents relative to Pd) | Bulky, electron-rich ligand facilitates oxidative addition.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic base promotes boronate formation.[2] |
| Solvent | Dioxane, Toluene, or DMF (degassed) | Aprotic polar solvents are generally effective. |
| Temperature | 80-110 °C or Microwave (100-150 °C) | Overcomes the high activation energy of C-Cl bond cleavage.[3][6] |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation.[1] |
Problem 2: My Buchwald-Hartwig amination of a 2-chloropyridine is giving low yields.
Answer:
Similar to Suzuki couplings, the Buchwald-Hartwig amination of 2-chloropyridines is challenging due to the inert C-Cl bond and potential catalyst inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unsuccessful Buchwald-Hartwig amination.
Key Optimization Parameters:
-
Ligand Selection is Paramount: The development of sophisticated phosphine ligands has been instrumental in overcoming the challenges of aminating electron-deficient heterocycles.[7]
-
Bulky Biarylphosphine Ligands: Ligands such as RuPhos and BrettPhos are highly effective for the amination of pyridines.[7]
-
Chelating Bisphosphine Ligands: Xantphos is another excellent choice, particularly for promoting difficult couplings.
-
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.
-
-
Palladium Precatalyst: As with Suzuki couplings, Pd(II) precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ are generally effective. The use of pre-catalysts can lead to more efficient formation of the active catalytic species.[8]
Comparative Performance of Ligands in Buchwald-Hartwig Amination:
| Ligand | Ligand Class | General Performance with 2-Chloropyridines |
| RuPhos | Bulky Biarylphosphine | Excellent, often providing high yields under relatively mild conditions.[7] |
| BrettPhos | Bulky Biarylphosphine | Very effective, particularly for challenging substrates.[7] |
| Xantphos | Chelating Bisphosphine | Good to excellent, known for its broad applicability. |
| Josiphos-type | Ferrocene-based Diphosphine | Can be highly effective in specific cases. |
Frequently Asked Questions (FAQs)
Q1: Can I use other cross-coupling reactions for 2-chloropyridines?
A1: Yes, several other cross-coupling reactions can be successfully employed, each with its own advantages and disadvantages.
-
Kumada Coupling: This reaction uses a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium.[9][10] It's a powerful method, but the high reactivity of Grignard reagents can limit functional group tolerance.[11]
-
Stille Coupling: This reaction utilizes an organotin reagent.[12] While effective, the toxicity and difficulty in removing tin byproducts are significant drawbacks.[13]
-
Negishi Coupling: This method employs an organozinc reagent, which offers a good balance of reactivity and functional group tolerance.[14]
-
Heck Reaction: This reaction couples the 2-chloropyridine with an alkene.[15][16] Palladium catalysts are typically used, and the reaction requires a base.[15][16]
Q2: I am observing significant amounts of dehalogenation (hydrodehalogenation) of my 2-chloropyridine. How can I minimize this?
A2: Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom. This can be caused by several factors:
-
Hydride Sources: Trace water or certain solvents can act as hydride sources. Ensure your reaction is run under anhydrous conditions.
-
Catalyst System: Some catalyst systems are more prone to promoting dehalogenation. Screening different ligands and bases can help identify conditions that favor the desired cross-coupling pathway.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.[17] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q3: What is the best way to monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.
-
TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
LC-MS: Offers more definitive information by providing the mass of the components in the reaction mixture, confirming the formation of the desired product and helping to identify any major byproducts.
Q4: Are there any general tips for working with air- and moisture-sensitive reagents in these reactions?
A4: Yes, proper handling techniques are crucial for success.
-
Glovebox or Schlenk Line: For highly sensitive reagents, working in a glovebox or using a Schlenk line is recommended.
-
Degassing Solvents: Solvents should be thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Drying Agents: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled or commercially available anhydrous solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. yufengchemicals.com [yufengchemicals.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 15. yufengchemicals.com [yufengchemicals.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in 2-Chloro-6-isopropoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for managing reactions involving 2-chloro-6-isopropoxypyridine. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes, with a specific focus on preventing the formation of homocoupling byproducts. As Senior Application Scientists, we understand that unexpected side reactions can derail critical projects. This guide offers practical, evidence-based solutions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Tackling Homocoupling Head-On
This section addresses the most common issues encountered when working with this compound in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
Q1: I'm observing a significant amount of a symmetrical bipyridine byproduct in my Suzuki-Miyaura reaction. What is the primary cause of this homocoupling?
A1: The formation of a homocoupled byproduct, 6,6'-diisopropoxy-2,2'-bipyridine, is a frequent challenge. The two primary culprits are the presence of oxygen and the use of Palladium(II) precatalysts .[1]
-
Oxygen-Mediated Pathway : Trace amounts of dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species.[1] This Pd(II) complex can then participate in a catalytic cycle that exclusively promotes the coupling of two boronic acid molecules, leading to the unwanted homodimer.[1][2][3] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1][3]
-
Pd(II) Precatalyst Reduction : When you use a common Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ to the catalytically active Pd(0) state to initiate the desired cross-coupling cycle.[1] One pathway for this reduction involves the boronic acid reagent acting as a reductant, which unfortunately results in its homocoupling.[1]
Essentially, the boronic acid is consumed to "activate" the catalyst, reducing the potential yield of your target molecule from the outset.
Q2: My reaction is sluggish and I'm still getting homocoupling, even after degassing my solvents. I'm using a standard Pd(PPh₃)₄ catalyst. What should I change?
A2: While Pd(PPh₃)₄ is a Pd(0) source, its performance with an electron-rich, sterically hindered substrate like this compound can be suboptimal. The slow rate of oxidative addition into the C-Cl bond can allow competing side reactions, like boronic acid decomposition or homocoupling, to become more prominent. The solution often lies in catalyst and ligand selection.
-
Switch to a More Active Catalyst System : For challenging aryl chlorides, highly active catalyst systems are often required.[4] Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or P(t-Bu)₃) are designed to accelerate the rate-determining oxidative addition step.[1][5] This helps the desired cross-coupling reaction outpace the homocoupling pathway.[1]
-
Consider N-Heterocyclic Carbene (NHC) Ligands : NHC-Pd complexes are another class of highly active catalysts that show excellent performance for coupling aryl chlorides.[5]
The key is to use a catalytic system that promotes the oxidative addition of this compound to the palladium center so efficiently that other pathways cannot compete.
Q3: I'm performing a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is yielding a complex mixture with significant starting material remaining. What could be the issue?
A3: Buchwald-Hartwig aminations of heteroaryl chlorides can be challenging.[6] The issue often stems from a combination of slow oxidative addition and potential catalyst inhibition by the pyridine nitrogen.
-
Ligand Choice is Critical : The development of sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands) was crucial for extending the scope of this reaction to include aryl chlorides and primary amines.[7][8] Using a first-generation ligand like PPh₃ is likely insufficient. A ligand such as XPhos or a bidentate ligand like DPPF may be necessary to facilitate both the oxidative addition and the subsequent reductive elimination steps.[7]
-
Base Selection : The choice of base is critical and non-trivial.[5] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. However, the solubility of the base can impact the reaction's success.[5] If the base is poorly soluble, the reaction may stall.
-
Catalyst Inhibition : The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Using bulky ligands helps to create a coordinatively unsaturated metal center that favors the desired catalytic cycle over unproductive coordination.
Frequently Asked Questions (FAQs)
Q: What is the most critical experimental step to prevent homocoupling?
A: Rigorous deoxygenation of the reaction mixture is the single most important factor.[1][9] This involves degassing the solvent(s) and ensuring the reaction is set up and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish.[4][5][10] Standard methods include:
-
Sparging : Bubbling an inert gas through the solvent for 15-30 minutes before use.[1]
-
Freeze-Pump-Thaw : A more thorough method involving three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing.[1]
Q: Can the choice of base influence the amount of homocoupling?
A: Yes, indirectly. The base's primary role is to activate the boronic acid for the transmetalation step in the Suzuki reaction.[5][11] If a weak or poorly soluble base is used, the transmetalation step can be slow. This allows more time for side reactions, including oxygen-mediated homocoupling of the boronic acid, to occur. Using a soluble and sufficiently strong base like K₃PO₄ or Cs₂CO₃ is often recommended.[5]
Q: Are boronic esters, like pinacol esters (Bpin), less prone to homocoupling?
A: Boronic esters are primarily used because they are often more stable than their corresponding boronic acids and are less susceptible to protodeboronation (hydrolysis).[5] While they can still undergo homocoupling, their different reactivity profile in the transmetalation step can sometimes help suppress side reactions.[1] If you are consistently facing issues with boronic acid decomposition and homocoupling, switching to the corresponding pinacol ester is a valuable strategy to test.[1]
Q: How can I monitor my reaction for the formation of homocoupling byproducts?
A: The best way to monitor the reaction is by using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][10] By taking small aliquots from the reaction mixture over time, you can track the consumption of your starting materials and the formation of both your desired product and the homocoupled byproduct. The homocoupled product will have a molecular weight corresponding to two of your boronic acid partners coupled together.
Experimental Design & Protocols
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway initiated by Pd(II) species.
Caption: Competing Suzuki cross-coupling and homocoupling pathways.
Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol utilizes a modern catalyst system and rigorous inert atmosphere techniques to favor the desired cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[10]
-
XPhos Pd G3 (Palladium precatalyst, 1-2 mol%)[10]
-
Potassium Phosphate (K₃PO₄), finely powdered and oven-dried (2.0–3.0 equiv)[5][10]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)[10]
-
Schlenk flask or oven-dried reaction vial with a septum cap
-
Magnetic stir bar
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, the arylboronic acid, and the finely powdered K₃PO₄.[10]
-
Inert Atmosphere Setup : Seal the flask with a septum and purge the vessel by evacuating under high vacuum and backfilling with high-purity Argon or Nitrogen. Repeat this cycle at least three times to ensure a completely oxygen-free environment.[4]
-
Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst.[10] Then, add the previously degassed solvent via syringe.[4][10] The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
Reaction Execution : Place the sealed flask in a preheated oil bath set to the desired temperature (typically 80–110 °C) and stir vigorously.[5][10]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[5]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[4]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[4][10]
Parameter Optimization Table
If issues persist, a systematic optimization of reaction parameters is recommended.
| Parameter | Condition A (Baseline) | Condition B (Alternative) | Condition C (For Tough Cases) | Rationale & Key Considerations |
| Catalyst | XPhos Pd G3 (2 mol%) | SPhos Pd G3 (2 mol%) | RuPhos Pd G4 (2 mol%) | Ligand choice is crucial for activating the C-Cl bond and accelerating the desired cycle.[1] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₂CO₃ (3.0 equiv) | Base strength and solubility affect the transmetalation rate. Ensure the base is finely powdered.[5] |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) | CPME (anhydrous) | Solvent affects reagent solubility and can influence catalyst stability at higher temperatures.[5] |
| Temperature | 100 °C | 80 °C | 110 °C | Higher temperatures can increase reaction rates but may also lead to degradation. A temperature screen is advised.[5] |
Workflow for Reaction Setup
Caption: Workflow for setting up a cross-coupling reaction under inert conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with 2-Chloro-6-isopropoxypyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 2-chloro-6-isopropoxypyridine. This guide is designed to provide in-depth, practical advice on the critical impact of base and solvent selection. As a key intermediate in pharmaceutical synthesis, understanding and controlling its reactivity is paramount for achieving high yields and purity. This resource offers troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and field-proven insights.
Q1: My Suzuki-Miyaura coupling reaction is giving a very low yield. I'm using potassium carbonate as the base and toluene as the solvent. What's going wrong?
A1: This is a common challenge. While K₂CO₃ and toluene are standard conditions for many Suzuki reactions, the specific nature of this compound presents unique hurdles.
-
Causality: The primary issue often lies in a combination of poor base solubility and insufficient polarity of the solvent to facilitate the catalytic cycle.
-
Inadequate Base Activity: Inorganic bases like potassium carbonate (K₂CO₃) have very low solubility in non-polar solvents like toluene.[1] This heterogeneity can lead to slow and inefficient activation of the boronic acid, which is a crucial step for transmetalation onto the palladium catalyst.[2][3] The base's role is to form a more nucleophilic boronate species, and if the base is not accessible, this step becomes rate-limiting.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst.[4] This can form inactive catalyst species and slow down or halt the catalytic cycle. A well-chosen solvent and ligand system can help mitigate this.
-
Poor Solubility of Intermediates: The various palladium complexes and boronate salts formed during the reaction may not be sufficiently soluble in toluene, leading to precipitation and a stalled reaction.
-
-
Troubleshooting Steps:
-
Introduce a Protic Co-solvent: Adding water or an alcohol (e.g., methanol, ethanol) to the toluene can dramatically improve the solubility and effectiveness of an inorganic base like K₂CO₃ or K₃PO₄.[5] A common mixture is Toluene/H₂O or Dioxane/H₂O.[6]
-
Switch to a Stronger, More Soluble Base: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are often more effective for challenging couplings involving electron-rich or sterically hindered chlorides.[6]
-
Change to a Polar Aprotic Solvent: Solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) can be more effective.[1][2] They are better at dissolving both the organic substrates and the inorganic base, creating a more homogeneous and efficient reaction environment.[1] Be aware that highly polar solvents like DMF can sometimes accelerate catalyst decomposition at high temperatures.[1]
-
Q2: I am attempting a Buchwald-Hartwig amination and observing significant formation of a dehalogenated byproduct (6-isopropoxypyridine). How can I prevent this?
A2: Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich heteroaryl chlorides. It typically arises from the premature decomposition of catalytic intermediates.
-
Causality: The formation of palladium-hydride species is the primary cause of dehalogenation. These can arise from several sources:
-
β-Hydride Elimination: If the amine coupling partner or the phosphine ligand has β-hydrogens, they can be eliminated from the palladium complex, forming a Pd-H species. This species can then reductively eliminate with the aryl group to produce the dehalogenated arene.
-
Reaction with Solvent or Base: Some solvents (like alcohols, in certain contexts) or bases (like alkoxides) can react with the palladium center to generate hydrides.
-
-
Troubleshooting Steps:
-
Choice of Base is Critical: Strong, non-nucleophilic bases with bulky cations are often preferred for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7] These bases are effective at deprotonating the amine-palladium complex without introducing competing side reactions.[8] Avoid bases that can easily provide a hydride.
-
Select the Right Ligand: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4] These ligands promote the desired reductive elimination step to form the C-N bond and sterically shield the palladium center, making side reactions like β-hydride elimination less favorable.[4]
-
Solvent Selection: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally preferred.[7] Avoid protic solvents unless the specific protocol calls for them, as they can be a source of protons for the competing protodeboronation of the boronic acid partner in Suzuki reactions.[6]
-
Q3: My reaction appears to stall after reaching ~50% conversion, and I see palladium black precipitating. What causes this and how can I fix it?
A3: The formation of palladium black is a clear visual indicator of catalyst deactivation.[4] The active Pd(0) catalyst is aggregating into inactive palladium clusters.
-
Causality:
-
Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) catalytic species.[9] If the ligand-to-palladium ratio is too low, or if the ligand degrades, the "naked" palladium atoms will aggregate.
-
High Temperature: Excessively high temperatures can accelerate the rate of catalyst decomposition.[4]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[4] Inadequate degassing of the reaction mixture can lead to oxidation to inactive Pd(II) species and subsequent decomposition.[4]
-
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Properly degas your solvent and reagents (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles) and maintain the reaction under an inert atmosphere.[9]
-
Optimize Ligand-to-Palladium Ratio: For many reactions, a ligand:Pd ratio of 1.5:1 to 2:1 is optimal. You may need to screen this ratio to find the sweet spot for your specific reaction.
-
Moderate the Temperature: While heat is often necessary, try running the reaction at a lower temperature for a longer period. Sometimes a balance must be struck between reaction rate and catalyst stability.[4]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed for controlled, slow release of the active Pd(0) species, which can minimize aggregation and improve catalyst lifetime.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best base for my reaction?
A1: The choice of base is dictated by the reaction mechanism.
-
For Suzuki-Miyaura Couplings: The base's main role is to activate the boronic acid.[3] A base is needed with a pKa high enough to deprotonate the boronic acid to form the more reactive boronate. Common choices, from weaker to stronger, are Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃.[6] The choice often depends on the reactivity of the halide; less reactive chlorides typically require stronger bases like K₃PO₄.[6]
-
For Buchwald-Hartwig Aminations: The base deprotonates the amine after it has coordinated to the palladium center, or the resulting N-H bond in the oxidative addition complex.[8] Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are required because the pKa of the coordinated amine is significantly lowered, but a strong base is still needed to drive the reaction forward efficiently.[11]
-
Soluble Organic Bases: For reactions sensitive to inorganic salts, soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an excellent alternative, leading to more homogeneous reaction conditions.[10][12] However, be aware that their role can be complex, and in some cases, they can inhibit the reaction by coordinating to the palladium center.[12]
Q2: What is the role of the solvent's dielectric constant?
A2: A solvent's dielectric constant (ε) is a measure of its polarity and its ability to stabilize charged species.[13]
-
High Dielectric Constant (Polar Solvents): Solvents like DMF (ε = 37) and Acetonitrile (ε = 37.5) are highly polar.[14][15] They are excellent for dissolving inorganic bases and stabilizing charged intermediates or transition states in the catalytic cycle.[1][16] This can be beneficial in Suzuki couplings. However, in some cases, high polarity can favor unwanted side reactions or lead to catalyst inhibition by competitive coordination.[1]
-
Low Dielectric Constant (Non-polar Solvents): Solvents like Toluene (ε = 2.4) and Dioxane (ε = 2.3) are non-polar.[17] They are generally good for dissolving organic starting materials and ligands but poor at dissolving inorganic salts.[1] They are often preferred in Buchwald-Hartwig reactions where charged intermediates are less critical and a homogeneous solution of the organic components is key.
The relationship is not always linear; solvent effects are complex and can involve more than just polarity, including the solvent's ability to coordinate to the catalyst.[16]
Q3: Can hydrolysis of the C-Cl bond be a problem?
A3: Yes, under certain conditions, hydrolysis to form 2-hydroxy-6-isopropoxypyridine can be a significant side reaction.
-
Mechanism: This is a nucleophilic aromatic substitution (SNAr) reaction where water or hydroxide acts as the nucleophile.[18] This is more likely to occur under strongly basic aqueous conditions, especially at elevated temperatures.[19]
-
Prevention:
-
Use anhydrous solvents and reagents whenever possible, especially if using strong bases.
-
If aqueous conditions are required (e.g., for a Suzuki coupling), use a carbonate or phosphate base rather than a strong hydroxide base like NaOH or KOH.
-
Keep reaction temperatures as low as is practical to achieve a reasonable reaction rate.
-
Data & Visualization
Table 1: Hypothetical Impact of Base & Solvent on Suzuki Coupling Yield
This table summarizes expected trends for the Suzuki coupling of this compound with a generic arylboronic acid, based on established principles.
| Entry | Base (2.0 eq) | Solvent | Temperature (°C) | Expected Yield (%) | Rationale / Common Issues |
| 1 | K₂CO₃ | Toluene | 100 | < 10% | Poor solubility of the base leads to low reactivity.[1] |
| 2 | K₂CO₃ | Toluene / H₂O (4:1) | 100 | 65% | Water improves base solubility and accelerates the reaction.[5] |
| 3 | K₃PO₄ | 1,4-Dioxane | 100 | 90% | Stronger base and better solvent for a more homogeneous and efficient reaction.[6] |
| 4 | NaOtBu | THF | 80 | 25% | Strong alkoxide bases can promote C-Cl hydrolysis and other side reactions in Suzuki couplings. Better suited for aminations. |
| 5 | DBU | Acetonitrile | 100 | 50% | Homogeneous conditions, but the base may be too weak for this specific C-Cl activation. Potential for catalyst inhibition.[12] |
Diagrams
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
// Invisible nodes for labels base_label [label="Base (e.g., K3PO4)\nActivates Boronic Acid", shape=plaintext, fontcolor="#EA4335"]; solvent_label [label="Solvent\n(e.g., Dioxane)\nSolubilizes Species", shape=plaintext, fontcolor="#4285F4"];
pd0 -> oxidative_addition [label=" R-Cl"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label=" Ar-B(OR)2-"]; transmetalation -> pd_biaryl; pd_biaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"];
// Positioning labels edge [style=invis]; pd_complex -> base_label; pd_biaryl -> solvent_label; }
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 14. Dielectric Constant [macro.lsu.edu]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Physical Properties [people.chem.umass.edu]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-Chloro-6-isopropoxypyridine Couplings
Welcome to the technical support center for monitoring cross-coupling reactions involving 2-Chloro-6-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your coupling reactions. As Senior Application Scientists, we have compiled this resource based on established best practices and field-proven insights to help you navigate the intricacies of these powerful synthetic transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the monitoring and execution of your coupling reactions.
Issue 1: Incomplete or Stalled Reaction
Question: My TLC/GC-MS analysis shows a significant amount of unreacted this compound even after prolonged reaction time. What are the likely causes and how can I resolve this?
Answer: An incomplete or stalled reaction is a common hurdle in cross-coupling reactions, particularly with an electron-rich and sterically hindered substrate like this compound. The issue often stems from suboptimal catalyst activity, inefficient transmetalation, or catalyst decomposition.
Causality and Troubleshooting Steps:
-
Catalyst System (Palladium Source and Ligand): The choice of the palladium precursor and, more critically, the ligand is paramount. The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[1][2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or DavePhos, or consider N-heterocyclic carbene (NHC) ligands. These ligands promote the desired catalytic cycle by stabilizing the palladium center and facilitating oxidative addition. For difficult couplings, using a pre-formed catalyst can sometimes give more reproducible results than generating the active catalyst in situ.[3][4]
-
-
Base and Solvent Selection: The base is not merely a stoichiometric reagent but plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[5][6] Its solubility and strength can dramatically affect the reaction rate.
-
Recommendation: Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are common choices for Suzuki reactions, stronger bases like K₃PO₄ or NaOtBu are often required for Buchwald-Hartwig aminations.[4][7] The solvent system (e.g., toluene, dioxane, THF, often with water for Suzuki couplings) must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[3][8]
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Recommendation: If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply sluggish, a moderate increase in temperature may be beneficial.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on the TLC plate besides my starting material and desired product. What are these side products and how can I minimize their formation?
Answer: The formation of side products in cross-coupling reactions is often indicative of competing reaction pathways. For this compound couplings, common side products include homocoupled products and hydrodehalogenated starting material.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Boronic Acid (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure rigorous degassing of your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[2]
-
-
Hydrodehalogenation: This involves the replacement of the chlorine atom with a hydrogen, leading to the formation of 2-isopropoxypyridine.
-
Solution: This side reaction can be caused by moisture in the reaction mixture.[2] Ensure all reagents and solvents are scrupulously dry. The choice of base can also influence the rate of this side reaction; screening different bases may be necessary.
-
-
Protodeborylation: The boronic acid reagent can be protonated and removed from the catalytic cycle.
-
Solution: This is often exacerbated by excess water or an inappropriate base. Ensure the stoichiometry of your reagents is correct and that your solvent system is optimized.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my reaction?
A1: The choice of analytical technique depends on the information you need and the resources available. A combination of techniques often provides the most comprehensive picture.[9]
| Technique | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Simple, fast, and cost-effective for qualitative monitoring of the disappearance of starting materials and the appearance of products.[10][11][12] | Not quantitative; can be difficult to resolve compounds with similar polarities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides quantitative data and mass information for volatile and thermally stable compounds, aiding in the identification of products and byproducts.[13][14] | Requires derivatization for non-volatile compounds; high temperatures can cause degradation of some analytes. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for quantitative analysis of a wide range of compounds, including non-volatile and thermally sensitive molecules.[15][16][17] | Can be more time-consuming and requires method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for all components in the reaction mixture, allowing for unambiguous identification of products and intermediates.[9][18] | Lower sensitivity compared to MS techniques; can be expensive and requires more sample. |
Q2: How do I properly prepare a sample from my reaction mixture for TLC analysis?
A2: Proper sample preparation is crucial for obtaining a clear and interpretable TLC plate.
-
Obtain an Aliquot: Using a capillary spotter, carefully take a small aliquot (a few microliters) directly from the reaction mixture.[10]
-
Dilution: Dilute the aliquot in a small amount of a suitable solvent (e.g., ethyl acetate, dichloromethane). This prevents overloading the TLC plate, which can lead to streaking and poor separation.
-
Spotting: Spot the diluted sample onto the TLC plate alongside your starting materials for reference. A co-spot (spotting the reaction mixture on top of the starting material) can help confirm the identity of the starting material spot in the reaction lane.[10]
Q3: My NMR spectrum of the purified product is complex. How can I confidently assign the peaks for my substituted pyridine?
A3: The interpretation of NMR spectra for substituted pyridines can be challenging due to overlapping signals. Two-dimensional (2D) NMR experiments are invaluable for unambiguous peak assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to trace the connectivity of protons around the pyridine ring.[18][19]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This correlates each proton to the carbon it is directly attached to.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is key for assigning quaternary carbons and piecing together the full structure by showing correlations between protons and carbons that are two or three bonds away.[18]
Q4: I am performing a Buchwald-Hartwig amination and the reaction is not working. What are some key parameters to check?
A4: Buchwald-Hartwig aminations are notoriously sensitive to reaction conditions.[3][20]
-
Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than bromides or iodides.[3][4] This often necessitates the use of more electron-rich and bulky ligands to facilitate the oxidative addition step.
-
Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining a strictly inert atmosphere is critical for success.
Experimental Protocols and Visualizations
Protocol 1: General Procedure for TLC Monitoring
-
Plate Preparation: Use a silica gel TLC plate. Draw a faint pencil line about 1 cm from the bottom.
-
Spotting: On the starting line, spot your this compound starting material, your coupling partner, a co-spot of both, and your reaction mixture at different time points (e.g., t=0, 1h, 4h, 24h).
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the starting line.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Interpretation: Monitor the disappearance of the starting material spots and the appearance of a new product spot in the reaction mixture lane over time.[10][12]
Reaction Scheme: Suzuki Coupling of this compound
Caption: General scheme for the Suzuki coupling of this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common coupling reaction issues.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemscene.com [chemscene.com]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. Identification of economical cross-coupling catalysts by small scale reaction screening with gas chromatography-mass spectrometry [morressier.com]
- 14. mdpi.com [mdpi.com]
- 15. vapourtec.com [vapourtec.com]
- 16. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 17. odinity.com [odinity.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines | MDPI [mdpi.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 2-Chloro-6-isopropoxypyridine and its Analogs
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-chloro-6-isopropoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Due to the limited availability of direct spectral data for this compound in the public domain, this guide employs a comparative approach. By examining the experimentally determined NMR data of structurally similar analogs—2-chloro-6-methoxypyridine and 2-chloro-6-isopropylpyridine—we can confidently predict and interpret the spectral features of our target molecule. This methodology not only serves as a practical tool for researchers working with this specific compound but also illustrates a fundamental strategy in spectroscopic problem-solving.
Predicted ¹H and ¹³C NMR Spectral Features of this compound
The structure of this compound dictates a specific set of expected signals in its ¹H and ¹³C NMR spectra. The pyridine ring, substituted at the 2 and 6 positions, will exhibit a characteristic splitting pattern for the aromatic protons. The isopropoxy group will present a distinct septet and doublet, arising from the methine proton and the two equivalent methyl groups, respectively.
Molecular Structure and Proton/Carbon Numbering:
Caption: Molecular structure of this compound with atom numbering.
Comparative NMR Data of 2-Chloro-6-alkoxypyridine Analogs
To substantiate our predictions, we will analyze the reported ¹H NMR spectral data for 2-chloro-6-methoxypyridine and ¹H NMR information available for 2-chloro-6-isopropylpyridine.[1][2] This comparative dataset will allow us to discern the electronic effects of the chloro and alkoxy substituents on the pyridine ring and predict the chemical shifts and coupling constants for our target molecule.
Table 1: ¹H NMR Spectral Data of 2-Chloro-6-substituted Pyridine Analogs
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | Other Protons (ppm) | Solvent |
| 2-Chloro-6-methoxypyridine[1] | 6.65 (d) | 7.50 (t) | 6.89 (d) | 3.93 (s, 3H, OCH₃) | CDCl₃ |
| 2-Chloro-6-isopropylpyridine[2] | - | - | - | - | - |
| This compound (Predicted) | ~6.7 (d) | ~7.5 (t) | ~6.9 (d) | ~5.3 (septet, 1H, OCH), ~1.4 (d, 6H, OCH(CH₃)₂) | CDCl₃ |
In-Depth Spectral Interpretation and Prediction
¹H NMR Spectrum of this compound
The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for the three pyridine ring protons (H3, H4, and H5).
-
H4 Proton: This proton will appear as a triplet due to coupling with both H3 and H5 (³JHH ≈ 7-8 Hz). Based on the data for 2-chloro-6-methoxypyridine, the chemical shift is predicted to be around 7.5 ppm .[1] The deshielding is attributed to its position relative to the electronegative nitrogen and the inductive effect of the chlorine and isopropoxy groups.
-
H3 and H5 Protons: These protons will appear as doublets. H3 will couple with H4, and H5 will couple with H4. The electron-donating isopropoxy group at C6 will shield the adjacent H5 proton, shifting it upfield relative to the H3 proton, which is adjacent to the electron-withdrawing chlorine atom. Therefore, we predict the chemical shift for H5 to be around 6.9 ppm and for H3 to be around 6.7 ppm .
The isopropoxy group protons will exhibit the following signals:
-
Methine Proton (OCH): This proton will be split into a septet by the six equivalent protons of the two methyl groups (³JHH ≈ 6-7 Hz). Its chemical shift is predicted to be around 5.3 ppm , downfield due to the direct attachment to the oxygen atom.
-
Methyl Protons (OCH(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and will appear as a doublet due to coupling with the methine proton (³JHH ≈ 6-7 Hz). The predicted chemical shift is approximately 1.4 ppm .
¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: three for the pyridine ring carbons and three for the isopropoxy group carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~152 | Attached to electronegative chlorine and nitrogen. |
| C6 | ~163 | Attached to electronegative oxygen and nitrogen. |
| C4 | ~140 | Least affected by substituents. |
| C3 | ~112 | Shielded by the adjacent isopropoxy group. |
| C5 | ~118 | Shielded by the adjacent isopropoxy group. |
| OCH | ~70 | Typical for a methine carbon attached to an oxygen. |
| OCH(C H₃)₂ | ~22 | Typical for a methyl carbon in an isopropyl group. |
The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the heteroatom and the substituents. The carbons directly attached to the chlorine (C2) and the isopropoxy group (C6) will be the most downfield. The remaining aromatic carbons (C3, C4, C5) will appear at higher field.
Experimental Protocol for NMR Spectral Acquisition
For researchers seeking to acquire experimental data for this compound, the following protocol is recommended:
4.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution of the sample.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
-
4.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the peaks to the corresponding nuclei.
Caption: A streamlined workflow for the NMR analysis of this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging comparative data from structurally related analogs, we have established a robust framework for the interpretation of its spectral features. The detailed experimental protocol offers a clear path for researchers to obtain and analyze their own high-quality NMR data. This approach underscores the power of comparative analysis in spectroscopic elucidation, a skill essential for professionals in chemical research and development.
References
Interpreting the 1H NMR Spectrum of 2-Chloro-6-isopropoxypyridine Derivatives: A Comparative Guide
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful molecular design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and ubiquitous tool for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Chloro-6-isopropoxypyridine, a common scaffold in medicinal chemistry. By comparing its spectral features with those of closely related derivatives, we will explore the subtle yet significant electronic and steric influences of substituents on the pyridine ring. This comparative approach, supported by experimental data and established NMR principles, aims to equip researchers with the expertise to confidently interpret complex spectra of substituted pyridines.
The Foundational Principles: Understanding the Pyridine Ring in 1H NMR
The pyridine ring is a six-membered heteroaromatic system where one CH group is replaced by a nitrogen atom. This nitrogen atom significantly influences the electronic environment of the ring protons, leading to characteristic chemical shifts. Generally, protons on a pyridine ring are deshielded compared to their benzene analogues due to the electron-withdrawing nature of the nitrogen atom. The protons alpha to the nitrogen (at the 2 and 6 positions) are the most deshielded, followed by the gamma proton (at the 4 position), and finally the beta protons (at the 3 and 5 positions).
The introduction of substituents further perturbs these chemical shifts. Electron-donating groups (EDGs) like alkoxy groups will shield the ring protons, causing an upfield shift (to lower ppm values), while electron-withdrawing groups (EWGs) like chlorine will deshield them, resulting in a downfield shift (to higher ppm values).
Analysis of the 1H NMR Spectrum of this compound
While a publicly available, high-resolution 1H NMR spectrum for this compound is not readily found in major databases, we can confidently predict its features based on the analysis of its structural components and data from analogous compounds.
Predicted 1H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 (Pyridine) | ~7.5 - 7.7 | Triplet (t) | J4,3 ≈ J4,5 ≈ 7.5 - 8.0 |
| H-3 (Pyridine) | ~6.7 - 6.9 | Doublet of doublets (dd) or Doublet (d) | J3,4 ≈ 7.5 - 8.0, J3,5 (meta) ≈ 0.5 - 1.0 |
| H-5 (Pyridine) | ~6.6 - 6.8 | Doublet of doublets (dd) or Doublet (d) | J5,4 ≈ 7.5 - 8.0, J5,3 (meta) ≈ 0.5 - 1.0 |
| -OCH(CH₃)₂ (methine) | ~5.2 - 5.4 | Septet (sept) | J ≈ 6.0 |
| -OCH(CH ₃)₂ (methyl) | ~1.3 - 1.5 | Doublet (d) | J ≈ 6.0 |
Causality behind the Predictions:
-
Pyridine Protons (H-3, H-4, H-5): The pyridine ring will exhibit an AMX spin system, or more likely, an ABX system if the chemical shifts of H-3 and H-5 are very close.
-
The H-4 proton is expected to be the most downfield of the three due to its position relative to the electron-withdrawing nitrogen and chlorine atoms. It will appear as a triplet due to coupling with both H-3 and H-5.
-
The H-3 and H-5 protons will be shifted upfield relative to unsubstituted pyridine due to the electron-donating effect of the isopropoxy group. Their exact chemical shifts will be influenced by the combined effects of the chloro and isopropoxy substituents. They will appear as doublets or doublet of doublets, coupling to H-4. A small meta-coupling between H-3 and H-5 might be observable.
-
-
Isopropoxy Group Protons:
-
The methine proton (-OCH -) will be significantly deshielded due to its direct attachment to the oxygen atom and will appear as a septet due to coupling with the six equivalent methyl protons.
-
The methyl protons (-CH₃) will be shielded and appear as a doublet due to coupling with the single methine proton.
-
A Comparative Analysis with Structurally Related Derivatives
To understand the rationale behind these predictions and to provide a practical guide for spectral interpretation, we will now compare the expected spectrum of this compound with the known 1H NMR data of several key analogues.
Table 1: Comparative 1H NMR Data of 2,6-Disubstituted Pyridine Derivatives (in CDCl₃)
| Compound | H-3 (δ, ppm, mult.) | H-4 (δ, ppm, mult.) | H-5 (δ, ppm, mult.) | Other Signals (δ, ppm, mult.) |
| 2-Chloropyridine [1] | 7.32 (d) | 7.64 (t) | 7.23 (d) | 8.39 (d, H-6) |
| 2-Methoxypyridine [1] | 6.81 (d) | 7.51 (t) | 6.72 (d) | 8.15 (d, H-6), 3.92 (s, -OCH₃) |
| 2-Chloro-6-methoxypyridine [2] | 6.75 (d) | 7.55 (t) | 6.65 (d) | 3.95 (s, -OCH₃) |
| Predicted: this compound | ~6.8 (d) | ~7.6 (t) | ~6.7 (d) | ~5.3 (sept, -OCH-), ~1.4 (d, -CH₃) |
| 2-Chloro-6-methylpyridine [3] | 7.05 (d) | 7.51 (t) | 6.95 (d) | 2.52 (s, -CH₃) |
Key Insights from the Comparison:
-
Effect of the 6-substituent on H-5: Comparing 2-chloropyridine with 2-chloro-6-methoxypyridine, the introduction of the electron-donating methoxy group at the 6-position causes a significant upfield shift of the adjacent H-5 proton (from 7.23 ppm to 6.65 ppm). A similar upfield shift is expected for the isopropoxy derivative.
-
Effect of the 6-substituent on H-3: The effect on the more distant H-3 proton is also an upfield shift, though less pronounced (from 7.32 ppm to 6.75 ppm).
-
Minimal Impact on H-4: The chemical shift of the H-4 proton is least affected by the substituent at the 6-position, remaining in the 7.5-7.6 ppm range across the chloro- and methoxy-substituted analogues.
-
Alkyl vs. Alkoxy Substitution: The methyl group in 2-chloro-6-methylpyridine is less electron-donating than the methoxy group. Consequently, the upfield shifts of H-3 and H-5 are less pronounced compared to the methoxy analogue.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.
Protocol 1: NMR Sample Preparation
A well-prepared sample is critical for obtaining a high-resolution spectrum.
Methodology:
-
Sample Quantity: Weigh approximately 5-25 mg of the this compound derivative into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).[4] For routine 1H NMR, CDCl₃ is a common choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2][5]
-
Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as an internal reference (δ = 0.00 ppm). If not present, a small amount can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: 1H NMR Data Acquisition
Methodology:
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.[6][7]
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[8]
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.[9]
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Advanced Techniques for Unambiguous Assignment: 2D NMR
For more complex derivatives or in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A cross-peak between two signals in a COSY spectrum indicates that those two protons are coupled. This is particularly useful for confirming the connectivity of the H-3, H-4, and H-5 protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for assigning quaternary carbons and for confirming the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. For example, a NOESY experiment could show a correlation between the isopropoxy methine proton and the H-5 proton of the pyridine ring, confirming their spatial proximity.
Visualizing Structural Relationships and NMR Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Substituent effects on pyridine proton chemical shifts.
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
The interpretation of 1H NMR spectra of substituted pyridines is a systematic process that relies on a solid understanding of fundamental principles and the careful analysis of substituent effects. By comparing the predicted spectrum of this compound with its structural analogues, we can confidently assign the signals and gain valuable insights into the molecule's electronic structure. This guide provides a framework for researchers to approach the structural elucidation of such compounds with precision and expertise. The application of robust experimental protocols and, when necessary, advanced 2D NMR techniques, will ensure the unambiguous characterization of novel pyridine derivatives, accelerating the pace of research and development.
References
- 1. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloro-6-Isopropylpyridine (120145-22-4) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 6. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 8. 2-Chloro-4-hydroxypyridine(17368-12-6) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-6-isopropoxypyridine and its Process-Related Impurities
Introduction
2-Chloro-6-isopropoxypyridine is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its purity is of paramount importance, as even trace-level impurities can have a significant impact on the yield, safety, and efficacy of the final product. Mass spectrometry (MS), coupled with chromatographic separation techniques, offers a powerful suite of tools for the detailed characterization of this compound and its process-related impurities.
This technical guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this compound. We will delve into the mechanistic underpinnings of fragmentation patterns under different ionization techniques, provide detailed, field-proven experimental protocols, and compare the performance of these methods with alternative analytical approaches. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical strategies for the quality control of this important synthetic intermediate.
Understanding the Analyte and Potential Impurities
This compound is typically synthesized through the nucleophilic substitution of a dihalopyridine with isopropoxide. A common starting material is 2,6-dichloropyridine. Given this synthetic route, potential impurities can include:
-
Starting Materials: Unreacted 2,6-dichloropyridine.
-
Isomeric Byproducts: Positional isomers such as 2-chloro-4-isopropoxypyridine or 3-chloro-6-isopropoxypyridine, depending on the precise synthetic conditions.
-
Over-reaction Products: Di-isopropoxypyridine.
-
Hydrolysis Products: 2-Hydroxy-6-isopropoxypyridine.
A thorough analytical approach must be capable of separating and identifying these closely related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is the most commonly employed ionization method in GC-MS, providing reproducible and information-rich mass spectra characterized by extensive fragmentation.
Predicted Electron Ionization (EI) Fragmentation of this compound
The fragmentation of this compound under EI conditions is dictated by the relative stability of the resulting carbocations and radical cations. The molecular ion (M⁺˙) will be readily observed. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
Key fragmentation pathways are predicted to be:
-
Loss of a methyl group: Cleavage of a C-C bond in the isopropyl group to lose a methyl radical (•CH₃), leading to a stable secondary carbocation.
-
Loss of propene: A McLafferty-type rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆), resulting in a radical cation of 2-chloro-6-hydroxypyridine.
-
Loss of the isopropoxy group: Cleavage of the C-O bond to lose an isopropoxy radical (•OCH(CH₃)₂), forming a 2-chloropyridinyl cation.
-
Loss of chlorine: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in an isopropoxypyridinyl cation.
The following diagram illustrates the predicted major fragmentation pathways:
graph "Predicted_EI_Fragmentation_of_2_Chloro_6_isopropoxypyridine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
M [label="[C₈H₁₀ClNO]⁺˙\nm/z 171/173", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₇H₇ClNO]⁺\nm/z 156/158\n(- •CH₃)"]; F2 [label="[C₅H₄ClNO]⁺˙\nm/z 129/131\n(- C₃H₆)"]; F3 [label="[C₅H₄ClN]⁺\nm/z 113/115\n(- •OC₃H₇)"]; F4 [label="[C₈H₁₀NO]⁺\nm/z 136\n(- •Cl)"]; F1_further [label="Further\nFragments"]; F2_further [label="Further\nFragments"]; F3_further [label="Further\nFragments"]; F4_further [label="Further\nFragments"];
M -> F1; M -> F2; M -> F3; M -> F4; F1 -> F1_further; F2 -> F2_further; F3 -> F3_further; F4 -> F4_further; }
Caption: Predicted EI fragmentation pathways for this compound.Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis of this compound and its common impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
GC Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
Data Interpretation: The resulting chromatogram will separate the components based on their boiling points and interactions with the stationary phase. The mass spectrum of each peak can then be used for identification. The table below summarizes the expected mass spectral data for the target analyte and a key potential impurity.
| Compound | Molecular Formula | Molecular Weight (Da) | Key Fragment Ions (m/z) |
| This compound | C₈H₁₀ClNO | 171.62 | 171/173 (M⁺˙), 156/158, 129/131, 113/115, 136 |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 147/149/151 (M⁺˙), 112/114, 77 |
Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile Alternative
LC-MS is a powerful technique for the analysis of a wider range of compounds, including those that are less volatile or thermally labile. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS, which typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.
Predicted ESI-MS/MS Fragmentation of this compound
In positive ion ESI, this compound will readily form a protonated molecule [M+H]⁺ at m/z 172/174. Collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment is expected to yield the following product ions:
-
Loss of propene: Similar to the EI fragmentation, the loss of a neutral propene molecule is a likely pathway, leading to a protonated 2-chloro-6-hydroxypyridine at m/z 130/132.
-
Loss of isopropanol: Loss of a neutral isopropanol molecule can also occur, resulting in the 2-chloropyridinyl cation at m/z 113/115.
The following diagram illustrates the predicted ESI-MS/MS fragmentation:
graph "Predicted_ESI_MSMS_Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Precursor [label="[C₈H₁₀ClNO+H]⁺\nm/z 172/174", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product1 [label="[C₅H₄ClNO+H]⁺\nm/z 130/132\n(- C₃H₆)"]; Product2 [label="[C₅H₄ClN]⁺\nm/z 113/115\n(- C₃H₈O)"];
Precursor -> Product1; Precursor -> Product2; }
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.Experimental Protocol: LC-MS Analysis
This protocol is suitable for the separation and analysis of this compound and its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.
LC Conditions:
-
Column: A reversed-phase C18 column is a good choice (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-400.
Comparison with Other Analytical Techniques
While MS-based methods offer unparalleled sensitivity and specificity, other analytical techniques can be valuable for orthogonal verification of purity and identity.
| Technique | Advantages | Disadvantages |
| GC-MS | High chromatographic resolution, detailed structural information from EI fragmentation, extensive libraries for spectral matching. | Requires analyte to be volatile and thermally stable. |
| LC-MS | Applicable to a wide range of compounds, soft ionization preserves the molecular ion, MS/MS provides targeted structural information. | Chromatographic resolution may be lower than GC for some compounds. |
| HPLC-UV | Robust and widely available, good for quantitative analysis of the main component and known impurities with UV chromophores. | Less sensitive than MS, may not detect impurities without a UV chromophore or those that co-elute. |
| Quantitative NMR (qNMR) | A primary analytical method for purity assessment, provides absolute quantification without the need for a specific reference standard of the analyte.[1][2][3][4][5] Highly specific and provides detailed structural information. | Lower sensitivity compared to MS, requires a higher concentration of the analyte. |
Conclusion
The mass spectrometric analysis of this compound is a critical component of quality control in its synthesis and application. Both GC-MS and LC-MS are powerful techniques that provide complementary information. GC-MS with EI is well-suited for a detailed fragmentation analysis and benefits from extensive spectral libraries. LC-MS with ESI offers greater versatility for a broader range of potential impurities and provides clear molecular weight information. For a comprehensive purity assessment, a multi-technique approach, potentially including HPLC-UV and qNMR, is recommended to ensure the highest level of confidence in the quality of this important chemical intermediate. The choice of the primary analytical technique should be guided by the specific analytical challenge, including the expected impurities and the required level of sensitivity.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 2-Chloro-6-isopropoxypyridine in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 2,6-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, and 2-chloro-6-isopropoxypyridine has emerged as a versatile intermediate. Its utility stems from the tunable reactivity of the C2-chloro substituent, amenable to a variety of cross-coupling and nucleophilic substitution reactions, while the isopropoxy group at C6 modulates the electronic properties and solubility of the scaffold. However, reliance on a single building block can limit synthetic flexibility and optimization. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental data and field-proven insights to inform your synthetic strategy.
The Role of this compound in Modern Synthesis
This compound is a key player in the construction of complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen, combined with the C6-isopropoxy group, activates the C2 position for various transformations. Its primary applications lie in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. The choice of this substrate is often a balance between its reactivity, stability, and commercial availability.
Strategic Alternatives: A Comparative Analysis
The primary alternatives to this compound can be categorized by the nature of the leaving group at the C2 position. The most common and synthetically relevant alternatives are the corresponding 2-bromo- and 2-fluoro-6-isopropoxypyridines. Each of these analogs offers a unique reactivity profile, enabling chemists to fine-tune reaction conditions and, in some cases, achieve transformations that are challenging with the chloro- derivative.
The Halogen Effect: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, the identity of the halogen atom at the C2 position is a critical determinant of reactivity. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond directly influences the ease of this step, leading to a well-established reactivity trend: I > Br > Cl >> F .
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. When comparing halogenated pyridines, 2-bromo-6-isopropoxypyridine is generally more reactive than its chloro counterpart.[1] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-6-methoxypyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85-95 | [2] |
| 2-Bromo-6-methoxypyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | >90 | [3] |
Note: Data for 2-methoxy analogs are used as a close proxy for the isopropoxy derivatives due to the availability of direct comparative studies.
The data in Table 1, extrapolated from analogous systems, illustrates that the bromo-substituted pyridine can achieve high yields under less demanding conditions. The use of more robust catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos, is typically necessary to achieve comparable efficacy with the less reactive chloro-pyridines.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine Derivative
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halo-6-isopropoxypyridine (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4] Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key factor, with 2-bromo-6-isopropoxypyridine generally exhibiting higher reactivity than its chloro counterpart. This allows for the use of a broader range of amines and potentially milder reaction conditions.
Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination
| Electrophile | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | High | [5] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80 | 95 | [6] |
The choice of ligand is critical in the Buchwald-Hartwig amination of pyridines. The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis. Sterically hindered and electron-rich ligands, such as RuPhos and other Buchwald-type ligands, are often employed to mitigate this issue and facilitate the reaction with less reactive chloro-pyridines.[5]
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine Derivative
-
In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Add the 2-halo-6-isopropoxypyridine (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] The reactivity trend of halopyridines (I > Br > Cl) is also observed in this reaction. While this compound can undergo Sonogashira coupling, it often requires more forcing conditions compared to the bromo derivative.
Table 3: General Conditions for Sonogashira Coupling of Halopyridines
| Halide | Catalyst System | Base | Solvent | Temperature |
| Bromo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Room Temp to 80 °C |
| Chloro | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80-120 °C |
Experimental Protocol: Sonogashira Coupling of a 2-Halopyridine Derivative
-
To a Schlenk flask under an inert atmosphere, add the 2-halo-6-isopropoxypyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add the anhydrous solvent (e.g., DMF or Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv) and the amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8][9]
Nucleophilic Aromatic Substitution (SNAr): The Advantage of Fluorine
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order for halogens in nucleophilic aromatic substitution (SNAr) is typically F > Cl > Br > I . This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
For 2-halo-6-isopropoxypyridine, the 2-fluoro analog is significantly more reactive in SNAr reactions than the 2-chloro derivative. This allows for the use of a wider range of nucleophiles under milder conditions.
Table 4: Relative Reactivity in SNAr with Sodium Ethoxide
| Substrate | Relative Rate |
| 2-Fluoropyridine | 320 |
| 2-Chloropyridine | 1 |
Data from a study on substituted pyridines provides a strong indication of the expected reactivity trend.
This enhanced reactivity of 2-fluoro-6-isopropoxypyridine makes it an excellent alternative for the introduction of oxygen, nitrogen, and sulfur nucleophiles when cross-coupling methods are not suitable or desired.
Experimental Protocol: SNAr Reaction with an Amine Nucleophile
-
To a solution of the 2-fluoro-6-isopropoxypyridine (1.0 equiv) in a suitable solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1-1.5 equiv).
-
Add a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[10]
Diagram: SNAr Reaction Workflow
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Conclusion and Strategic Recommendations
The choice between this compound and its halogenated alternatives is a strategic decision that should be guided by the specific transformation being performed.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), 2-bromo-6-isopropoxypyridine is the more reactive and often preferred alternative. It allows for milder reaction conditions and may provide higher yields, particularly with challenging substrates. However, this compound remains a viable and often more cost-effective option, especially when used with modern, highly active catalyst systems.
-
For nucleophilic aromatic substitution (SNAr) reactions, 2-fluoro-6-isopropoxypyridine is the superior choice. Its significantly higher reactivity enables the use of a broader range of nucleophiles under milder conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups.
By understanding the distinct reactivity profiles of these valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalyst Efficacy for Cross-Coupling Reactions with 2-Chloro-6-isopropoxypyridine
Introduction
In the landscape of modern synthetic chemistry, 2-chloro-6-isopropoxypyridine stands out as a valuable heterocyclic building block. Its substituted pyridine scaffold is a common motif in pharmaceuticals and advanced materials. The true synthetic potential of this intermediate is unlocked through palladium-catalyzed cross-coupling reactions, which allow for the precise installation of carbon and nitrogen substituents at the C2 position. However, the inherent electronic properties of the pyridine ring—specifically the potential for the nitrogen lone pair to coordinate with and inhibit the palladium catalyst—present a significant challenge.
This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions involving this compound. By examining the interplay between the substrate, ligand architecture, and reaction conditions, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed, rational decisions in catalyst selection, moving beyond trial-and-error to a knowledge-driven approach.
Understanding the Substrate: The Nuances of this compound
The reactivity of this compound in cross-coupling is dictated by a balance of electronic and steric factors. As an aryl chloride, it is inherently less reactive towards oxidative addition than the corresponding bromide or iodide. Furthermore, the pyridine nitrogen can act as a Lewis base, potentially sequestering the active palladium catalyst in an off-cycle, non-productive state. The isopropoxy group at the C6 position adds moderate steric bulk, which can influence the approach of the catalyst and the coupling partners. A successful catalyst system must be sufficiently active to cleave the C-Cl bond while being sterically and electronically tailored to resist inhibition by the pyridine nitrogen.
Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysis has produced several "generations" of catalyst systems, each with distinct advantages for specific substrate classes. Here, we compare their performance in the context of our target substrate.
First-Generation Phosphine Ligands: The Baseline
Catalysts like Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, represent the foundational systems for cross-coupling. While groundbreaking, they often struggle with less reactive aryl chlorides.
-
Mechanism & Rationale: Pd(PPh₃)₄ must dissociate ligands in solution to generate the coordinatively unsaturated, 14-electron species believed to be active in the catalytic cycle. For challenging substrates like 2-chloropyridines, this process can be slow, and the catalyst's reactivity is often insufficient, necessitating higher temperatures and catalyst loadings.
-
Performance: Despite these challenges, Pd(PPh₃)₄ has been successfully used for the Suzuki coupling of 2-chloropyridines, providing excellent yields under optimized conditions, establishing a viable, cost-effective baseline.[1]
Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type)
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry, particularly for challenging substrates. Ligands such as XPhos , SPhos , and RuPhos are now considered the gold standard for many transformations.[2]
-
Mechanism & Rationale: The steric bulk of these ligands promotes the formation of a highly reactive, monoligated Pd(0)L species. This intermediate readily undergoes oxidative addition with aryl chlorides.[3] The electron-rich nature of the phosphine further accelerates this key step. The bulk also facilitates the final, product-releasing reductive elimination step.[4]
-
Performance: These ligands exhibit exceptional performance for both Suzuki and Buchwald-Hartwig reactions with heteroaryl chlorides.[2][5] For the amination of related chloropyridines, catalyst systems based on RuPhos and BrettPhos have demonstrated high efficacy, even at room temperature in some cases.[5] Their versatility and high turnover numbers make them a first-choice for functionalizing this compound.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are prized for their exceptional stability and strong σ-donating character.
-
Mechanism & Rationale: NHCs form extremely strong bonds with the palladium center, creating highly stable and robust catalysts.[4] This stability prevents catalyst decomposition at high temperatures and can lead to very high turnover numbers. As strong σ-donors, they render the palladium center electron-rich, promoting oxidative addition.[6] This robustness is particularly advantageous when coupling coordinating heterocycles, as the strong Pd-NHC bond is less susceptible to displacement by the substrate's nitrogen atom.[7]
-
Performance: NHC-palladium complexes are highly effective for cross-coupling reactions, including those involving aryl chlorides.[6][8] Their unique steric and electronic profiles can sometimes provide complementary reactivity or selectivity compared to phosphine-based systems, especially with sterically demanding or electronically challenging substrates.[8]
Stable Palladacycle Precatalysts
To improve ease of use and reproducibility, well-defined, air-stable precatalysts have been developed. These complexes, often featuring a palladacycle structure (e.g., XPhos-G3-Pd), reliably and rapidly generate the active Pd(0) species under the reaction conditions.
-
Mechanism & Rationale: Precatalysts provide a clean and efficient entry into the catalytic cycle. The palladacycle structure ensures a 1:1 Pd:ligand ratio and protects the palladium center until it is activated by the base in the reaction mixture. This avoids the "black box" nature of some in-situ catalyst preparations and leads to more consistent results.[3][6]
-
Performance: The use of precatalysts like the RuPhos or SPhos precatalysts has been shown to deliver high yields in the amination of functionalized chloropyridines.[5] Their stability, ease of handling, and reliability make them highly suitable for both small-scale discovery and larger-scale process development.
Quantitative Data Summary
The following table summarizes representative conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions on 2-chloropyridine substrates, providing a basis for comparison.
| Reaction Type | Catalyst / Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 16 | 3 | >95 | [1] |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic Acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 2 | ~90 | [2] |
| Suzuki-Miyaura | XPhos-G3-Pd | Heteroarylboronic Acid | K₃PO₄ | t-AmylOH | 110 | 12 | 1.5 | High | [3] |
| Buchwald-Hartwig | RuPhos Precatalyst | Morpholine | LiHMDS | THF | 65 | 16 | 2 | 83 | [5] |
| Buchwald-Hartwig | BrettPhos Precatalyst | Cyclopentylamine | LiHMDS | THF | 65 | 16 | 2 | 78 | [5] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | NaOtBu | Toluene | 100 | 24 | 2 | High | [3][9] |
| Buchwald-Hartwig | Pd-BIAN-NHC | Various Amines | K₂CO₃ | Dioxane | 120 | 24 | 2 | 70-95 | [7] |
Note: Data is compiled from reactions on 2-chloropyridine or closely related aminopyridine substrates to provide a strong comparative framework.
Experimental Protocols & Workflows
Detailed Protocol: Suzuki-Miyaura Coupling using a Buchwald-type Ligand
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed dioxane/water mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalyst Selection and Reaction Setup Workflow
The choice of catalyst is a critical decision point that depends on the specific coupling partners and desired reaction parameters.
Caption: Catalyst selection and experimental workflow.
Mechanistic Considerations
A deep understanding of the catalytic cycle is paramount for troubleshooting and optimization. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar, well-established sequence of elementary steps.[11]
General Catalytic Cycle for Suzuki-Miyaura Coupling
The ligand (L) plays a crucial role in stabilizing the palladium center and modulating its reactivity at each stage of the cycle.
References
- 1. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. XPhos - Wikipedia [en.wikipedia.org]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ligand Selection for the Suzuki Coupling of 2-Chloropyridines
For researchers in medicinal chemistry and materials science, the construction of biaryl and heteroaryl structures is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for this purpose, prized for its functional group tolerance and reliability.[1][2] However, not all coupling partners are created equal. The use of 2-chloropyridines as electrophilic partners presents a distinct set of challenges that can frustrate even seasoned chemists.
These substrates are significantly less reactive than their bromo or iodo analogs, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[3][4][5] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or complete deactivation—a phenomenon often referred to as the "2-pyridyl problem."[2][3][6][7]
Overcoming these hurdles is paramount for the successful synthesis of countless pharmaceutical intermediates and advanced materials. The key to unlocking the potential of 2-chloropyridines lies in the rational selection of the supporting ligand for the palladium catalyst. This guide provides a comparative analysis of modern ligand classes, supported by experimental data, to empower researchers to make informed decisions and achieve high-yielding, reproducible results.
The Decisive Role of the Ligand in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is not a passive spectator but an active participant that dictates the efficiency of each elementary step. A well-chosen ligand must facilitate the challenging oxidative addition of the C-Cl bond to the Pd(0) center, promote the subsequent transmetalation with the boronic acid partner, and finally, induce the reductive elimination of the desired biaryl product to regenerate the active Pd(0) catalyst.[8][9]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Key Ligand Classes
The modern chemist's toolkit contains two primary classes of high-performance ligands for challenging Suzuki couplings: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Developed by Stephen L. Buchwald and his group, this class of monodentate biaryl phosphine ligands has revolutionized cross-coupling chemistry. Ligands such as SPhos and XPhos are characterized by a sterically demanding biaryl backbone and an electron-rich phosphine moiety.
-
Mechanism of Action: The electron-rich nature of the phosphorus atom enhances the electron density on the palladium center, which is crucial for facilitating the oxidative addition of the inert C-Cl bond.[10] The significant steric bulk of the biaryl framework promotes the final reductive elimination step, preventing the formation of undesired side products and accelerating catalyst turnover.[11]
-
Performance: These ligands are often the first choice for difficult couplings involving heteroaryl chlorides.[3][10] They have demonstrated broad applicability and are effective for a wide range of 2-chloropyridine and boronic acid substrates, including sterically hindered examples.[10]
NHCs have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors that form highly stable bonds with the palladium center.[12]
-
Mechanism of Action: The strong Pd-NHC bond prevents ligand dissociation and subsequent catalyst decomposition, leading to highly stable and long-lived catalytic systems.[12] This robustness is particularly advantageous in reactions requiring elevated temperatures. The strong electron-donating ability of NHCs, similar to bulky phosphines, promotes the critical oxidative addition step.[13]
-
Performance: NHC-palladium complexes are exceptionally active for the Suzuki coupling of aryl chlorides.[12][14] They have been shown to be highly efficient for the coupling of 2-chloropyridines, often providing excellent yields under aerobic conditions with low catalyst loading.[12]
Caption: Structures of common high-performance ligands.
Quantitative Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes results from the literature for the Suzuki coupling of 2-chloropyridine with various arylboronic acids, highlighting the performance of different ligand systems.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| PPh₃ | Pd/C | K₂CO₃ | DME | 80 | 9 | Phenylboronic acid | 85 | [15] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | N/A | Arylboronic acid | Good | [3] |
| XPhos | Pd(OAc)₂ | K₂CO₃ | t-AmylOH | 110 | 18 | Phenylboronic acid | 95 | Buchwald, et al. |
| (6-Dipp)Pd(cinn)Cl | Pre-formed | NaHCO₃ | H₂O/TBAB | 100 | 1 | Phenylboronic acid | 97 | [12] |
| None | Pd(OAc)₂ | K₂CO₃ | H₂O/iPrOH | 80 | 0.25 | Phenylboronic acid | 95 | [16] |
Note: "Good" indicates a high but unspecified yield. The ligand-free system, while effective in this specific case, generally lacks the broad substrate scope of modern ligand-based catalysts for challenging substrates.
Field-Proven Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic 2-chloropyridine using an SPhos-based catalyst system.
Objective: To couple a 2-chloropyridine with an arylboronic acid.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, and K₃PO₄.
-
Rationale: Using dried glassware and a solid base minimizes water content, which can lead to competitive protodeboronation of the boronic acid.
-
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction vessel.
-
Rationale: Adding the solids together under an air atmosphere is acceptable for these relatively air-stable reagents before the solvent is introduced.
-
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: It is critical to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[3]
-
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another crucial step to eliminate dissolved oxygen.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Rationale: Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond. Vigorous stirring ensures proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Caption: Ligand selection workflow for 2-chloropyridines.
Conclusion and Authoritative Insights
While simple ligands like triphenylphosphine can be effective in some cases, the robust and reliable Suzuki coupling of 2-chloropyridines generally requires more advanced catalytic systems.[15] Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) and N-heterocyclic carbene (NHC) ligands represent the state-of-the-art for this challenging transformation.[10][12]
-
For General Application: Systems based on SPhos or XPhos are an excellent and versatile starting point, offering a high probability of success across a broad range of substrates.[3]
-
For High Temperatures or Catalyst Stability: NHC ligands like IPr or SIPr should be considered, as their robust coordination to palladium can prevent catalyst decomposition and enhance overall turnover numbers.[12][17]
The choice of ligand is not merely an experimental detail; it is the central parameter that governs the success or failure of the Suzuki coupling of 2-chloropyridines. By understanding the mechanistic roles of these advanced ligands and leveraging the comparative data, researchers can confidently address this synthetic challenge, accelerating the discovery and development of novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 2-Chloro-6-isopropoxypyridine in Modern Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic building blocks is paramount. It dictates not only the efficiency and scalability of a synthetic route but also influences the ultimate cost and novelty of the target molecules. Substituted pyridines are a cornerstone of countless pharmaceuticals and functional materials, making the choice of a specific pyridine building block a critical decision.[1]
This guide provides an in-depth comparative analysis of 2-chloro-6-isopropoxypyridine, a versatile and increasingly important building block. We will objectively benchmark its performance against its primary halogenated analogues, 2-bromo- and 2-fluoro-6-isopropoxypyridine, within the context of two of the most powerful and ubiquitous transformations in modern organic synthesis: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. Our analysis is grounded in established mechanistic principles and supported by representative experimental protocols, offering field-proven insights into the causal relationships between substrate, catalyst, and reaction outcome.
The Comparative Landscape: Choosing Your Halopyridine
The identity of the halogen atom at the 2-position of the pyridine ring is the single most critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions.[2][3] The choice between a chloro, bromo, or fluoro derivative involves a trade-off between reactivity, cost, and stability.
-
2-Bromo-6-isopropoxypyridine: Often considered the "workhorse" due to the C-Br bond's favorable reactivity. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating the crucial oxidative addition step in the catalytic cycle. This generally translates to milder reaction conditions and a broader compatibility with less active catalysts.[3]
-
This compound: A highly cost-effective alternative. The increased strength of the C-Cl bond renders it less reactive than its bromo counterpart, historically presenting a synthetic challenge.[2] However, the advent of sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) catalysts has largely overcome this hurdle, making chloropyridines attractive and economical substrates for large-scale synthesis.[4][5]
-
2-Fluoro-6-isopropoxypyridine: While the C-F bond is typically inert to palladium-catalyzed cross-coupling mechanisms, fluorinated pyridines offer unique reactivity in nucleophilic aromatic substitution (SNAr) reactions.[2][6] Their inclusion here is for completeness, as they represent a different, complementary mode of functionalization.
The following diagram illustrates the general workflow for a typical cross-coupling experiment, which forms the basis of our comparative protocols.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Benchmark 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is an indispensable tool for creating carbon-carbon bonds, particularly for synthesizing biaryl structures prevalent in medicinal chemistry.[4][7] The reaction's efficiency with halopyridines is directly tied to the ease of the initial oxidative addition of the C-X bond to the Pd(0) catalyst.
Mechanistic Insight & Reactivity Trends
The catalytic cycle begins with the oxidative addition of the halopyridine to a Pd(0) complex, forming a Pd(II) species. This is typically the rate-determining step and is where the nature of the halogen is most influential. The bond dissociation energy follows the trend C-Br < C-Cl, meaning the C-Br bond is broken more easily. Consequently, the general reactivity trend for Suzuki-Miyaura coupling is:
2-Bromo- > 2-Chloro- >> 2-Fluoro- (unreactive)
To successfully couple 2-chloropyridines, the catalytic system must be active enough to overcome the higher energy barrier of C-Cl bond cleavage. This is achieved by using ligands that are both sterically bulky and highly electron-donating, such as SPhos, XPhos, or other biaryl phosphines. These ligands stabilize the electron-rich Pd(0) center, promoting the oxidative addition step.[5]
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]
Comparative Data: Suzuki-Miyaura Coupling
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of 2-halo-6-isopropoxypyridines with a generic arylboronic acid, based on data from analogous systems.
| Building Block | Relative Reactivity | Typical Pd Catalyst (mol%) | Typical Ligand | Typical Base | Temp (°C) | Expected Yield |
| 2-Bromo-6-isopropoxypyridine | High | Pd(OAc)₂ (2%) or Pd(PPh₃)₄ (5%) | PPh₃ or none | K₂CO₃, Cs₂CO₃ | 80-100 | Good to Excellent |
| This compound | Moderate | Pd₂(dba)₃ (2%) or Pd(OAc)₂ (2%) | SPhos, XPhos (4-6%) | K₃PO₄, K₂CO₃ | 100-110 | Good to Excellent |
| 2-Fluoro-6-isopropoxypyridine | Very Low / Inert | - | - | - | - | Poor to None |
Data compiled and interpreted from established protocols for similar halopyridine substrates.[4][5][8]
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point based on modern methods for coupling challenging aryl chlorides.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene and Water (10:1 mixture), degassed
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and Backfill: Seal the flask with a septum and purge by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][7]
Benchmark 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This reaction is of immense importance in pharmaceutical development, where the aryl amine moiety is a common pharmacophore.
Mechanistic Insight & Reactivity Trends
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle, and the oxidative addition of the C-X bond is again a critical step.[10] Therefore, the reactivity trend mirrors that of the Suzuki reaction.
2-Bromo- > 2-Chloro- >> 2-Fluoro- (unreactive)
The challenge of activating the C-Cl bond is again overcome by using specialized catalyst systems. Sterically hindered biaryl phosphine ligands are essential. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine (or the intermediate palladium-amine complex) to generate the active nucleophile for the C-N bond-forming reductive elimination step.[2][9]
Caption: The general catalytic cycle for the Buchwald-Hartwig amination reaction.[9][10]
Comparative Data: Buchwald-Hartwig Amination
| Building Block | Relative Reactivity | Typical Pd Catalyst (mol%) | Typical Ligand | Typical Base | Temp (°C) | Expected Yield |
| 2-Bromo-6-isopropoxypyridine | High | Pd₂(dba)₃ (1-2%) | BINAP, Xantphos | NaOtBu, K₃PO₄ | 80-100 | Good to Excellent |
| This compound | Moderate | Pd₂(dba)₃ (1.5%) or Pd(OAc)₂ (2%) | XPhos, RuPhos (3-4%) | NaOtBu, LHMDS | 100-110 | Good to Excellent |
| 2-Fluoro-6-isopropoxypyridine | Very Low / Inert | - | - | - | - | Poor to None |
Data compiled and interpreted from established protocols for similar halopyridine substrates.[2][11]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on highly efficient methods developed for the amination of aryl chlorides.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reagent Addition: Add the this compound, followed by the degassed toluene. Finally, add the amine coupling partner.
-
Seal and Heat: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 4-18 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Conclusion and Strategic Recommendations
The choice between this compound and its halogenated counterparts is a strategic one, balancing reactivity against economic and practical considerations.
-
2-Bromo-6-isopropoxypyridine remains the substrate of choice for rapid, small-scale synthesis, proof-of-concept studies, or when using less specialized, classical catalyst systems. Its inherent reactivity allows for milder conditions and greater flexibility.
-
This compound emerges as the superior building block for process development and large-scale synthesis. While it necessitates the use of more advanced (and often proprietary) palladium/ligand systems to overcome its lower reactivity, its significantly lower cost provides a compelling economic advantage that cannot be ignored in industrial and drug development settings.
-
2-Fluoro-6-isopropoxypyridine operates in a different synthetic paradigm, excelling in SNAr chemistry rather than palladium-catalyzed cross-coupling, making it a tool for accessing a distinct chemical space.
For the modern synthetic chemist, this compound represents not a compromise, but a strategic and powerful tool. With the appropriate selection of a modern, highly active catalyst system, it delivers performance comparable to its bromo analogue, but with superior process economics, making it an ideal building block for ambitious drug discovery and development programs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chloro-6-isopropoxypyridine Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. In the synthesis of 2-Chloro-6-isopropoxypyridine derivatives, which are pivotal intermediates in the creation of various pharmaceutical agents, meticulous purity analysis is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, supported by experimental insights and data to inform your selection of the most appropriate purity assessment strategy.
The Central Role of Purity in Drug Synthesis
The presence of impurities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1][2] For this compound derivatives, potential impurities may arise from unreacted starting materials, by-products from side reactions, or degradation products. For instance, the synthesis often involves the reaction of a pyridine derivative with a chlorinating agent, and incomplete reactions or side reactions can lead to a complex mixture of related substances.[3][4] Therefore, a robust analytical method is required to separate, identify, and quantify the main compound and all related substances.
High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard
HPLC, particularly in its reversed-phase modality (RP-HPLC), is the predominant technique for the purity analysis of a vast array of organic compounds, including those that are non-volatile and thermally labile.[5][6] Its high resolution, sensitivity, and specificity make it exceptionally well-suited for the analysis of this compound and its derivatives.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust RP-HPLC method is a systematic process aimed at achieving optimal separation of the analyte from its potential impurities.[7][8][9]
-
Column Selection: A C18 reversed-phase column is a common and effective choice for separating aromatic compounds like pyridine derivatives.[5] The non-polar stationary phase interacts with the analyte and impurities based on their hydrophobicity. For pyridine compounds, which are basic, peak tailing can be an issue due to the interaction of the positively charged nitrogen with residual acidic silanol groups on the silica support.[10] Modern, end-capped C18 columns are designed to minimize these interactions, leading to improved peak symmetry.
-
Mobile Phase Composition: A typical mobile phase for the analysis of pyridine derivatives consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The inclusion of an acid, like formic acid or trifluoroacetic acid (TFA), in the mobile phase serves a dual purpose: it protonates the pyridine nitrogen, ensuring a consistent ionic form, and it suppresses the ionization of residual silanols on the stationary phase, further reducing peak tailing.[11] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.[6]
-
Detection: A UV detector is the most common choice for HPLC analysis of aromatic compounds due to their strong absorbance in the UV region. A photodiode array (PDA) detector is particularly advantageous as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of a this compound derivative.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (or the maximum absorption wavelength (λmax) of the specific derivative).
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh a sample of the synthesized this compound derivative.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.5 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
The purity of the this compound derivative is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative determination of the assay, a calibration curve is constructed by plotting the peak area of a reference standard against its concentration.
Visualizing the HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
A Comparative Look at Alternative Purity Analysis Methods
While HPLC is the workhorse for purity analysis, orthogonal techniques are invaluable for a comprehensive understanding of a sample's purity profile.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][12] Given that many pyridine derivatives are sufficiently volatile and thermally stable, GC-MS presents a viable alternative to HPLC.
-
Advantages: GC typically offers higher separation efficiency (more theoretical plates) than HPLC, leading to sharper peaks and better resolution of closely related impurities.[6][13] The mass spectrometer provides structural information, which is invaluable for the definitive identification of unknown impurities.[12]
-
Limitations: The primary limitation is the requirement that the analyte be volatile and thermally stable.[6] Non-volatile impurities or those that degrade at high temperatures will not be detected. For some polar compounds, derivatization may be necessary to increase volatility, adding a step to the sample preparation process.[11]
Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that can provide both structural elucidation and quantitative information.[7][14] Quantitative ¹H NMR (qNMR) has emerged as a powerful tool for purity determination.[10][15]
-
Advantages: qNMR is a non-destructive technique and can provide an absolute measure of purity without the need for a specific reference standard for each impurity.[8][16] The signal area in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal.[16] This allows for the determination of the molar ratio of the main compound to its impurities.
-
Limitations: The sensitivity of NMR is generally lower than that of chromatographic techniques, making it less suitable for detecting very low-level impurities (typically below 0.1%).[17] Signal overlap in complex spectra can also complicate quantification.[8]
Data-Driven Comparison of Analytical Techniques
The following table summarizes hypothetical performance data for the analysis of a synthesized this compound derivative using the three discussed techniques.
| Parameter | HPLC-UV | GC-MS | qNMR (400 MHz) |
| Principle | Liquid chromatography | Gas chromatography | Nuclear magnetic resonance |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Soluble compounds |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (RSD%) | < 2% | < 3% | < 1% |
| Analysis Time | 20-30 minutes | 15-25 minutes | 5-10 minutes |
| Impurity Identification | Retention time matching, UV spectra | Mass spectral library matching | Chemical shift analysis |
| Destructive | Yes | Yes | No |
Visualizing the Method Comparison
Caption: Comparison of key attributes of HPLC, GC-MS, and qNMR.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity analysis of synthesized this compound derivatives, a multi-faceted approach is recommended. HPLC remains the primary, indispensable tool for routine quality control and purity assessment due to its versatility, sensitivity, and robustness. However, relying solely on a single chromatographic method can be misleading. Orthogonal techniques like GC-MS and qNMR provide invaluable, complementary data. GC-MS is superior for identifying volatile impurities and providing structural confirmation, while qNMR offers a non-destructive method for absolute quantification, which is particularly useful for the certification of reference materials. By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of their synthesized compounds.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. ijnrd.org [ijnrd.org]
- 3. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. toref-standards.com [toref-standards.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. veeprho.com [veeprho.com]
- 15. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 2-Chloro-6-isopropoxypyridine Containing Compounds
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating atomic arrangements in the solid state, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions that govern the physical and biological properties of a compound. This guide offers a comprehensive comparison of crystallographic approaches for compounds incorporating the 2-Chloro-6-isopropoxypyridine scaffold, a heterocyclic motif of growing interest in medicinal chemistry and materials science.
The this compound moiety, with its unique combination of a halogen bond donor, a hydrogen bond acceptor, and a bulky lipophilic group, presents both opportunities and challenges in crystal engineering. Understanding how to obtain high-quality crystals and interpret their structures is key to unlocking the full potential of these molecules. This guide will delve into experimental strategies, comparative structural analyses, and the underlying principles that dictate the solid-state architecture of this important class of compounds.
The Art and Science of Crystallization: From Solution to Single Crystal
The journey to a high-resolution crystal structure begins with the growth of a well-ordered single crystal. This process is often the most significant bottleneck in SCXRD analysis.[1] For this compound derivatives, which are typically soluble in a range of organic solvents, several classical and advanced crystallization techniques can be employed.[2]
Comparative Overview of Crystallization Methodologies
The choice of crystallization method can profoundly impact crystal quality. Below is a comparison of common techniques applicable to this compound containing compounds.
| Method | Principle | Advantages for this compound Derivatives | Considerations |
| Slow Evaporation | Gradual removal of solvent from a saturated solution increases the solute concentration, leading to nucleation and crystal growth. | Simple to implement; effective for moderately soluble compounds. The isopropoxy group can enhance solubility in common organic solvents like ethanol, acetone, and ethyl acetate.[2] | Can sometimes lead to rapid crystallization and smaller or lower-quality crystals. |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is less soluble. | Allows for finer control over the rate of supersaturation, often yielding higher quality crystals. | Requires careful selection of solvent/anti-solvent pairs. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent, with crystallization occurring at the interface. | Can produce large, well-formed crystals. | Technically more challenging to set up without disturbing the interface. |
| Thermal Control (Slow Cooling) | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. | Effective for compounds with a significant temperature-dependent solubility. | Risk of "oiling out" if the compound's melting point is close to the crystallization temperature. |
Experimental Workflow for Crystallization Screening
The following diagram outlines a systematic approach to screening for optimal crystallization conditions for a novel this compound derivative.
Caption: A systematic workflow for the crystallization of this compound containing compounds.
Structural Analysis: A Comparative Perspective
While no extensive library of crystal structures exists specifically for a series of this compound derivatives, we can draw insightful comparisons from related structures to predict and understand their solid-state behavior. The interplay of the chloro, isopropoxy, and pyridine ring substituents will dictate the supramolecular chemistry.
Influence of the this compound Moiety on Crystal Packing
The substituents on the pyridine ring play a crucial role in directing the assembly of molecules in the crystal lattice. The 2-chloro group can participate in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering.[3] The 6-isopropoxy group, being relatively bulky, will have significant steric influence on the molecular packing and can also act as a weak hydrogen bond acceptor. The pyridine nitrogen is a primary hydrogen bond acceptor.
The table below compares crystallographic data for several substituted pyridines to provide a basis for what might be expected for a this compound derivative.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Orthorhombic | Pbcm | van der Waals forces | [4] |
| 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines | (Varies) | (Varies) | Dipole-dipole, π-π stacking | [5] |
| Diethylzinc-bis(pyridine) | Monoclinic | P2₁/n | Coordination bonds, van der Waals | [1] |
| 2-Methoxy-3-cyanopyridine derivatives | Orthorhombic | Aba2 | π-π stacking, C-H···N interactions | [6] |
This comparative data suggests that this compound derivatives are likely to exhibit complex packing arrangements influenced by a combination of weak interactions. The presence of the isopropoxy group may lead to less dense packing compared to smaller substituents like a methoxy group.[7]
The Role of Intermolecular Interactions
The following diagram illustrates the key potential intermolecular interactions for a hypothetical this compound containing compound, which are crucial for the formation of a stable crystal lattice.
Caption: Potential intermolecular interactions in the crystal lattice of a this compound derivative.
Experimental Protocols
Protocol 1: General Crystallization by Slow Evaporation
-
Preparation of a Saturated Solution: In a clean vial, dissolve 10-20 mg of the purified this compound compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at room temperature or with gentle warming.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few needle-sized holes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Solution
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect a full sphere of diffraction data using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).
-
Data Processing: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for Lorentz and polarization effects. An absorption correction should also be applied based on the crystal's shape and composition.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data using full-matrix least-squares refinement to obtain the final, accurate crystal structure.[4]
-
Validation and Analysis: Validate the final structure using software tools to check for geometric and crystallographic consistency. Analyze the bond lengths, bond angles, torsion angles, and intermolecular interactions.
Conclusion
The crystallographic analysis of compounds containing the this compound moiety offers a rich field for investigation. While presenting certain challenges due to the conformational flexibility of the isopropoxy group and the competing nature of various weak intermolecular interactions, a systematic approach to crystallization and a comparative analysis of the resulting structures can provide profound insights. By leveraging the principles of crystal engineering and drawing comparisons with related heterocyclic systems, researchers can effectively elucidate the solid-state structures of these promising compounds, thereby accelerating their development in pharmaceuticals and materials science. The methodologies and comparative data presented in this guide provide a robust framework for achieving high-quality crystallographic results for this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 3. Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine | MDPI [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-6-isopropoxypyridine: A Step-by-Step Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-6-isopropoxypyridine. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. This document synthesizes information from safety data sheets and regulatory guidelines to offer a practical workflow for laboratory professionals.
Understanding the Hazard Profile of this compound
Before handling any chemical waste, it is imperative to understand its inherent risks. This compound is a halogenated organic compound. While specific toxicity data may be limited, related chlorinated pyridine compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause skin and serious eye irritation.[1][3] Therefore, proper personal protective equipment (PPE) is the first line of defense.
Key Hazard Information:
| Property | Hazard Classification | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | [1][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation/damage | [1][3] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects | [4][5] |
Immediate Steps for Waste Generation and Segregation
Proper disposal begins at the point of waste generation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 1: Waste Characterization
As a generator of hazardous waste, you are responsible for its proper characterization.[6][7] this compound is classified as a halogenated organic waste .[8] This classification is crucial as it dictates the final disposal method, which is typically high-temperature incineration.[8][9][10]
Step 2: Use of Designated Waste Containers
Collect this compound waste in a dedicated, properly labeled container.[8]
-
Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").
Step 3: Segregation of Waste
It is critical to segregate halogenated organic waste from non-halogenated organic waste.[8] Co-mingling can interfere with the disposal process and may constitute a regulatory violation. Also, do not mix this waste with aqueous, acidic, or basic waste streams.[8]
Workflow for Accumulation and Storage of this compound Waste
The following diagram outlines the standard operating procedure for the accumulation and temporary storage of this compound waste within a laboratory setting.
Caption: Workflow for the safe handling and accumulation of this compound waste.
Detailed Disposal Protocol
This protocol details the steps from waste generation to its final removal from the laboratory.
Personnel Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3]
-
Skin and Body Protection: A standard laboratory coat should be worn.[3]
Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11] Store it separately from oxidants, acids, and bases.[11]
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Arranging for Final Disposal
-
Contact your EHS Department: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Licensed Waste Disposal Service: Your EHS department will work with a licensed professional waste disposal service to transport and dispose of the material.[12]
-
Regulatory Framework: The entire process, from generation to disposal, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14] RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[6][14]
Emergency Procedures for Spills and Exposures
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Small Spills: For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[11] Place the contaminated absorbent into a sealed container and label it as hazardous waste for disposal.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[3]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Inhalation: If vapors are inhaled, move the individual to fresh air and seek medical attention if symptoms develop.[3]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. deq.virginia.gov [deq.virginia.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
